Technical Documentation Center

2-Tert-butyl-1-methylpiperazine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Tert-butyl-1-methylpiperazine dihydrochloride
  • CAS: 1909347-65-4

Core Science & Biosynthesis

Foundational

2-Tert-butyl-1-methylpiperazine Dihydrochloride: Structural & Analytical Guide

This guide provides an in-depth structural and analytical deconstruction of 2-Tert-butyl-1-methylpiperazine dihydrochloride . It is designed for medicinal chemists and analytical scientists requiring rigorous characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and analytical deconstruction of 2-Tert-butyl-1-methylpiperazine dihydrochloride . It is designed for medicinal chemists and analytical scientists requiring rigorous characterization protocols for this sterically demanding pharmacophore.

Executive Summary

The introduction of a tert-butyl group at the C2 position of the piperazine ring creates a "conformationally locked" scaffold. Unlike flexible piperazine derivatives, 2-tert-butyl-1-methylpiperazine adopts a rigid chair conformation due to the high A-value (>5 kcal/mol) of the tert-butyl substituent. This rigidity is critical in drug design for reducing entropic penalties upon receptor binding. This guide analyzes the dihydrochloride salt form (2HCl), which fixes the nitrogen inversion, stabilizing specific stereoelectronic states essential for reproducible biological activity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

ParameterData
IUPAC Name 2-tert-butyl-1-methylpiperazine dihydrochloride
Molecular Formula C

H

N

· 2HCl
Molecular Weight 156.27 g/mol (Free Base) / 229.19 g/mol (Salt)
Chiral Center C2 (Available as (R), (S), or (rac))
Physical State White to off-white hygroscopic solid
Solubility High in H

O, MeOH; Low in Et

O, Hexanes
pKa (Predicted) N1: ~8.5, N4: ~9.8 (Base strength modulated by steric bulk)

Synthesis & Impurity Origins

Understanding the synthetic origin is prerequisite to analyzing the structure and potential impurities (e.g., regioisomers). The most robust route involves the reduction of amino-acid derived precursors, ensuring stereochemical integrity.

Synthetic Pathway Visualization

The following diagram outlines the logical flow from tert-Leucine to the final dihydrochloride salt, highlighting where stereochemistry is defined.

SynthesisPath Start tert-Leucine (Chiral Source) Step1 Cyclization (with Glyoxal/Reduction) Start->Step1 Retains Stereochem Inter1 2-tert-butylpiperazine (Intermediate) Step1->Inter1 Step2 N-Methylation (Reductive Amination) Inter1->Step2 Regioselective ProductBase 2-tert-butyl-1-methyl piperazine (Base) Step2->ProductBase Step3 Salt Formation (HCl/Et2O) ProductBase->Step3 Final Dihydrochloride Salt (Crystalline) Step3->Final

Figure 1: Synthetic logic flow. The chirality of the starting tert-leucine dictates the C2 configuration. N-methylation regioselectivity is controlled by the steric hindrance of the C2-t-butyl group, favoring N4 reaction if not carefully protected/directed, making regioisomer analysis critical.

Conformational Analysis (The "Anchor" Effect)

The core technical feature of this molecule is the steric anchor provided by the tert-butyl group.

Mechanistic Insight

In a cyclohexane or piperazine ring, a tert-butyl group will exclusively occupy the equatorial position to avoid severe 1,3-diaxial interactions with ring protons. This locks the ring inversion.

  • C2-tert-butyl: Equatorial (Fixed).

  • N1-Methyl: In the dihydrochloride salt, N1 is protonated and tetrahedral. The methyl group must choose between axial or equatorial.

    • Equatorial N-Me: Creates a gauche interaction with the C2-tert-butyl group (Steric clash).

    • Axial N-Me: Creates 1,3-diaxial interactions with axial protons at C3 and C5.

    • Thermodynamic Preference: Despite the gauche interaction, the equatorial N-methyl conformer is generally preferred to avoid the more destabilizing 1,3-diaxial strains, though the population of the axial conformer may be non-negligible compared to simple piperazines.

Conformational Equilibrium Diagram

Conformation cluster_0 Steric Forces ChairEq Major Conformer (Diequatorial) C2-tBu (Eq) / N1-Me (Eq) ChairAx Minor Conformer (Axial-Equatorial) C2-tBu (Eq) / N1-Me (Ax) ChairEq->ChairAx N-Inversion (Slowed by Salt) Boat Twist-Boat (High Energy) ChairEq->Boat >5 kcal/mol barrier Note1 t-Butyl Anchor: Locks Ring Inversion Note2 1,2-Strain: N1-Me vs C2-tBu

Figure 2: Conformational energy landscape. The diequatorial chair is the dominant species, stabilized by the salt lattice, despite 1,2-steric strain.

Spectroscopic Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) Strategy

The dihydrochloride salt will show significant deshielding compared to the free base due to the positive charge on the nitrogens.

Solvent: D


O (Exchangeable protons NH

will disappear) or DMSO-

(to observe NH

splitting).
Proton (1H)Predicted Shift (

ppm)
MultiplicityDiagnostic Feature
t-Butyl (-C(CH

)

)
1.05 - 1.15Singlet (9H)Sharp, intense singlet. Integration reference.
N-Methyl (N-CH

)
2.90 - 3.10Singlet (3H)Deshielded by N

(vs ~2.3 in base).
C2-H 3.20 - 3.40dd or m (1H)Coupled to C3-H

/H

. Broadened by N-quadrupole.
Ring Protons (C3, C5, C6) 3.00 - 3.80Multiplets (6H)Complex coupling due to fixed chair conformation.

NOESY (Nuclear Overhauser Effect Spectroscopy): To confirm the regiochemistry (N1-Me vs N4-Me), perform a 1D-NOESY irradiating the N-methyl signal.

  • Target Result: Strong NOE enhancement of the tert-butyl signal indicates the Methyl is at N1 (proximal).

  • Negative Result: If Methyl is at N4, NOE to tert-butyl will be negligible (distal).

B. Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]

    
     = 157.17 m/z (for C
    
    
    
    H
    
    
    N
    
    
    ).
  • Fragmentation:

    • Loss of tert-butyl group is unfavorable.

    • Look for fragmentation of the N-methyl piperazine ring (retro-Diels-Alder pathways).

C. Elemental Analysis (Validation of Salt Stoichiometry)

Since the compound is a dihydrochloride, Cl content analysis is mandatory to confirm the 2HCl stoichiometry and rule out monohydrochloride or mixed salts.

  • Theoretical Cl%: ~30.9%

  • Method: Ion Chromatography or Potentiometric Titration with AgNO

    
    .
    

Analytical Method Development (HPLC)

Separating the tert-butyl derivative from potential des-methyl or regioisomeric impurities requires a method capable of resolving basic amines.

  • Column: C18 with embedded polar group (e.g., Waters XBridge or Phenomenex Luna Omega PS C18) to improve peak shape for basic compounds.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10) – High pH suppresses protonation, improving peak shape.

    • B: Acetonitrile.[1]

    • Note: Alternatively, use 0.1% TFA (low pH) if using the salt form directly, but peak tailing is a risk.

  • Detection: UV is weak (no chromophore). Use CAD (Charged Aerosol Detection) or MS for sensitivity.

References

  • PubChem. (n.d.). 2-tert-butyl-1-methylpiperazine dihydrochloride (Compound). National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Casy, A. F., & Ogungbamila, F. O. (1985). Stereochemical studies of 2-substituted piperazines. Journal of Pharmacy and Pharmacology.
  • Görbitz, C. H. (2010).[2] Crystal structures of piperazine salts.[2] Acta Crystallographica Section E. (Describes the H-bonding networks in piperazine dihydrochlorides).

  • Rossi, K. A., et al. (2016). Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters. (Discusses the axial vs equatorial preferences in drug-like scaffolds).

Sources

Exploratory

An In-depth Technical Guide on the Steric Effects of tert-Butyl Groups on Piperazine Reactivity

Abstract The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its conformational flexibility and the synthetic versatility of its two nitrogen atoms.[1] The introduction of a tert-butyl group,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its conformational flexibility and the synthetic versatility of its two nitrogen atoms.[1] The introduction of a tert-butyl group, an archetypal sterically demanding substituent, profoundly alters the reactivity and conformational landscape of the piperazine core.[2] This guide provides a comprehensive analysis of the steric effects imparted by the tert-butyl group on piperazine reactivity. We will delve into the conformational preferences, the modulation of nucleophilicity, and the implications for key synthetic transformations, including N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to harness the steric influence of the tert-butyl group for rational molecular design and synthetic strategy.

Introduction: The Piperazine Scaffold and the Significance of Steric Control

The piperazine moiety is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[1][3][4] Its prevalence stems from its ability to engage in multiple noncovalent interactions, its tunable basicity, and its capacity to serve as a versatile synthetic handle for molecular elaboration.[1] The two nitrogen atoms of the piperazine ring offer opportunities for derivatization to modulate physicochemical properties and biological activity.[1]

However, the similar reactivity of the two nitrogen atoms often leads to challenges in achieving selective monosubstitution.[1][5] The introduction of a bulky tert-butyl group on one of the nitrogen atoms serves as a powerful strategy to sterically encumber that nitrogen, thereby directing subsequent functionalization to the less hindered nitrogen atom.[6] This steric control is fundamental to the efficient synthesis of asymmetrically substituted piperazines, which are often key components of complex drug molecules.[5]

Conformational Landscape of tert-Butyl-Substituted Piperazines

The six-membered piperazine ring, like cyclohexane, predominantly adopts a chair conformation to minimize torsional and angular strain.[7] Substituents on the ring can occupy either axial or equatorial positions. The large steric bulk of the tert-butyl group overwhelmingly favors the equatorial position to avoid destabilizing 1,3-diaxial interactions.[8] This conformational locking has significant implications for the orientation of the lone pair of electrons on the nitrogen atoms and, consequently, their accessibility for chemical reactions.

Crystal structure analyses of various tert-butyl-substituted piperazine derivatives confirm the prevalence of the chair conformation with the tert-butyl group in an equatorial position.[7]

Caption: Chair conformation of N-tert-butylpiperazine with the tert-butyl group in the favored equatorial position.

Impact on Nucleophilicity and Basicity

While basicity is a thermodynamic property, nucleophilicity is a kinetic phenomenon that is highly sensitive to steric hindrance.[9] The tert-butyl group, by virtue of its sheer size, significantly diminishes the nucleophilicity of the nitrogen atom to which it is attached.[9] This effect is more pronounced than its impact on basicity. The bulky tert-butyl group shields the nitrogen's lone pair, impeding its ability to attack electrophilic centers.[2][9] This steric shielding is a cornerstone of regioselective functionalization of the piperazine ring.

Property Effect of tert-Butyl Group Underlying Reason
Basicity Minor decreaseThe electron-donating inductive effect of the alkyl group is counteracted by steric hindrance to solvation of the conjugate acid.
Nucleophilicity Significant decreaseThe bulky tert-butyl group sterically hinders the approach of the nitrogen's lone pair to an electrophile.[9]

Key Synthetic Transformations and the Role of Steric Hindrance

The steric influence of the tert-butyl group is a defining factor in the outcome of several key synthetic reactions involving the piperazine core.

N-Alkylation and N-Acylation

The selective mono-N-alkylation or mono-N-acylation of piperazine is a common challenge due to the comparable reactivity of the two nitrogen atoms.[1] The use of a tert-butoxycarbonyl (Boc) protecting group on one nitrogen is a widely adopted strategy to achieve mono-functionalization.[6] The Boc group, which contains a tert-butyl moiety, deactivates the nitrogen it protects through both electronic and steric effects, allowing for selective reaction at the unprotected nitrogen.[6][10]

While the Boc group is the most common approach, direct alkylation of N-tert-butylpiperazine can also be achieved, with the reaction occurring exclusively at the less hindered secondary amine.

Experimental Protocol: Selective Mono-N-Alkylation of N-Boc-Piperazine [6]

  • To a solution of N-Boc-piperazine (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF), add a base (e.g., K2CO3 or Et3N, 1.5-2.0 eq.). The base is crucial for deprotonating the secondary amine, enhancing its nucleophilicity.

  • Add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, perform an aqueous work-up by diluting the reaction mixture with water and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-N'-Boc-piperazine.

Caption: Experimental workflow for the selective mono-N-alkylation of N-Boc-piperazine.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, widely used in the synthesis of N-aryl piperazines.[11][12] These moieties are prevalent in a vast number of biologically active molecules.[11] When a tert-butyl-substituted piperazine is used as the amine component, the steric hindrance around the tert-butylated nitrogen generally prevents it from participating in the catalytic cycle. This allows for the selective arylation of the less sterically encumbered nitrogen atom.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, base, and solvent.[11] Sterically hindered and electron-rich phosphine ligands are often essential for achieving high yields.[11]

Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-Piperazine [11]

  • In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq.), N-Boc-piperazine (1.2-1.5 eq.), and a suitable base (e.g., NaOtBu or Cs2CO3, 1.4-2.0 eq.).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd2(dba)3) and the ligand (e.g., a biarylphosphine ligand) in a small amount of the reaction solvent.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene or dioxane) to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and proceed with an aqueous work-up and purification as described in the N-alkylation protocol.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Product Isolation reactants Combine: Aryl Halide N-Boc-Piperazine Base add_solvent Add Anhydrous Solvent reactants->add_solvent catalyst Prepare: Pd Source + Ligand in Solvent add_catalyst Add Catalyst Solution catalyst->add_catalyst add_solvent->add_catalyst heat Heat and Stir (Monitor Progress) add_catalyst->heat workup Aqueous Work-up heat->workup purification Column Chromatography workup->purification product N-Aryl-N'-Boc-Piperazine purification->product

Caption: Logical workflow for the Buchwald-Hartwig amination of N-Boc-piperazine.

Directed Lithiation

The steric bulk of a tert-butyl group on one nitrogen can also influence the regioselectivity of C-H functionalization on the piperazine ring. For instance, in the directed lithiation of N-Boc-N'-tert-butylpiperazine, the bulky tert-butyl group can influence the site of deprotonation by organolithium bases.[13][14] Studies have shown that the lithiation of N-Boc-N'-tert-butyl piperazine is slower compared to piperazines with less bulky N'-substituents, a direct consequence of steric hindrance.[13]

Applications in Drug Design and Development

The strategic placement of a tert-butyl group on a piperazine-containing drug molecule can offer several advantages:

  • Metabolic Shielding: The steric bulk can protect adjacent metabolically labile sites from enzymatic degradation, thereby increasing the drug's in vivo half-life.[2]

  • Receptor Selectivity: The well-defined size and shape of the tert-butyl group can enhance binding affinity and selectivity for a specific biological target by promoting favorable interactions or preventing binding to off-target receptors.[2]

  • Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl group can be leveraged to fine-tune the solubility and membrane permeability of a drug candidate.[2]

Conclusion

The tert-butyl group is a powerful tool for modulating the reactivity and conformational preferences of the piperazine scaffold. Its profound steric hindrance effects enable regioselective functionalization, a critical aspect in the synthesis of complex, asymmetrically substituted piperazine derivatives. A thorough understanding of the principles outlined in this guide allows for the rational design of synthetic routes and the strategic incorporation of this sterically demanding group to optimize the pharmacological properties of drug candidates. The interplay between steric hindrance, conformational control, and reactivity is a central theme in modern medicinal chemistry, and the tert-butyl-substituted piperazine serves as an exemplary case study.

References

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
  • Benchchem. (n.d.). tert-Butyl piperazine-1-carboxylate-2,2,3,3,5,5,6,6-d8 | 1126621-86-0.
  • Unknown. (n.d.). conformational analysis.
  • PMC. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
  • PubMed. (1999). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives.
  • RSC Publishing. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect.
  • ResearchGate. (n.d.). Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine.
  • TCI. (2024). TCI Practical Example: Buchwald-Hartwig Amination Using Ni(tBustb)3 Complex.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • Unknown. (2016). Opportunities and challenges for direct C–H functionalization of piperazines.
  • Unknown. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • PubMed. (2018). Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands.
  • Benchchem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • ChemicalBook. (2026). 1-BOC-Piperazine | 57260-71-6.
  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine.
  • Enamine. (n.d.). Piperazine Bioisosteres for Drug Design.
  • Enamine. (n.d.). Piperazine Bioisosteres for Drug Design.
  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452.
  • NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Unknown. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
  • The Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines.
  • ResearchGate. (2024). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.
  • MDPI. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1-(tert-Butoxycarbonyl)piperazine | 57260-71-6.
  • ResearchGate. (n.d.). An Advance on Exploring N-tert-Butanesulfinyl Imines in Asymmetric Synthesis of Chiral Amines.

Sources

Foundational

The Alpha-Chiral Scaffold: Engineering 1-Methyl-2-Substituted Piperazines

The following technical guide details the development, synthesis, and medicinal utility of 1-methyl-2-substituted piperazines . Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Dru...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the development, synthesis, and medicinal utility of 1-methyl-2-substituted piperazines .

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]

Executive Summary: Escaping Flatland

In the modern era of drug discovery, the "escape from flatland"—the transition from planar, aromatic-heavy molecules to three-dimensional, sp³-rich architectures—has become a central dogma for improving clinical success rates. The 1-methyl-2-substituted piperazine scaffold represents a high-value pharmacophore in this domain.[1][2] Unlike its achiral regioisomer (1-methyl-4-substituted piperazine), the 1,2-substitution pattern introduces a stereogenic center adjacent to the basic nitrogen.[1] This "alpha-chiral" placement offers three critical advantages:

  • Conformational Locking: The substituent forces specific ring puckering preferences, reducing entropic penalties upon binding.

  • Metabolic Shielding: Steric bulk at the C2 position protects the oxidative "soft spot" alpha to the nitrogen.

  • Vector Control: It allows precise vectorization of side chains, critical for exploring deep hydrophobic pockets in kinases and GPCRs.

Structural & Conformational Dynamics

Understanding the 3D behavior of this scaffold is prerequisite to its application. The piperazine ring exists predominantly in a chair conformation, but the introduction of a 1-methyl group and a 2-substituent (R) creates a complex steric landscape governed by A-values (conformational free energy) and 1,2-strain .[1]

The Diequatorial Preference

In a 1-methyl-2-substituted system (e.g., 1-methyl-2-phenylpiperazine), the steric interaction between the N-methyl group and the C2-substituent dictates the equilibrium.[1]

  • Diequatorial (Preferred): Both the N-methyl (via lone pair inversion) and the C2-substituent adopt equatorial positions to minimize 1,3-diaxial interactions with the ring protons.[1]

  • Diaxial (Disfavored): High energy due to severe steric clash between the axial substituents and the axial ring protons (A(1,[3]3) strain).[4]

However, the N-lone pair adds a layer of complexity. The "Generalized Anomeric Effect" can sometimes stabilize axial N-substituents, but in the presence of a bulky C2-group, steric factors usually dominate, forcing the diequatorial arrangement.

Visualization: Conformational Equilibrium

The following diagram illustrates the equilibrium and the steric pressures driving the preferred conformation.

PiperazineConformation cluster_0 High Energy State cluster_1 Global Minimum Diaxial Diaxial Conformer (Severe 1,3-Diaxial Strain) Diequatorial Diequatorial Conformer (Steric Relief) Diaxial->Diequatorial  Ring Flip & N-Inversion   Factors Driving Forces: 1. A-Value of C2-R (~2-3 kcal/mol) 2. N-Inversion Barrier (~6-8 kcal/mol) 3. Lone Pair Repulsion Factors->Diequatorial

Figure 1: Conformational equilibrium of 1-methyl-2-substituted piperazines. The diequatorial geometry is thermodynamically favored to minimize A(1,3) strain.[4][5]

Synthetic Architectures

The synthesis of 1-methyl-2-substituted piperazines has evolved from racemic cyclizations to precision chiral pool manipulations.[1]

Method A: The Chiral Pool "Diketopiperazine" Route (Gold Standard)

This is the most reliable method for generating enantiopure scaffolds. It utilizes amino acids as the source of chirality.

  • Mechanism: Coupling an N-protected amino acid (e.g., N-Boc-L-Alanine) with an N-alkyl amino acid (e.g., Sarcosine methyl ester), followed by cyclization and global reduction.[1]

  • Advantage: Guarantees stereochemistry; scalable.

  • Disadvantage: Requires strong reducing agents (LiAlH₄/BH₃).

Method B: Regioselective C-H Functionalization (Modern)

Recent advances in photoredox catalysis allow for the direct alpha-lithiation or radical functionalization of N-Boc-piperazines.[1]

  • Mechanism: An iridium or ruthenium photocatalyst generates an alpha-amino radical which is trapped by an electrophile.[1]

  • Advantage: Rapid diversification of the core.

  • Disadvantage: Often produces racemic mixtures unless chiral ligands are used; regioselectivity (C2 vs C3) can be challenging.

Detailed Experimental Protocol

Target: Synthesis of (S)-1-Methyl-2-phenylpiperazine Rationale: This protocol uses the "Diketopiperazine Reduction" strategy, ensuring the retention of chirality from the starting phenylglycine.[1]

Step 1: Dipeptide Assembly[1]
  • Reagents: (S)-N-Boc-Phenylglycine (1.0 eq), Sarcosine Methyl Ester HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (0.1 M).

  • Procedure:

    • Dissolve (S)-N-Boc-Phenylglycine in DCM at 0°C.

    • Add EDC, HOBt, and DIPEA; stir for 15 min.

    • Add Sarcosine Methyl Ester. Warm to RT and stir for 12h.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry (MgSO₄) and concentrate.

    • Checkpoint: Formation of the linear dipeptide is quantitative.

Step 2: Cyclization to Diketopiperazine
  • Reagents: TFA/DCM (1:1), then Et₃N/MeOH.

  • Procedure:

    • Treat the dipeptide with TFA/DCM for 1h to remove the Boc group. Concentrate to dryness.

    • Redissolve the crude amine salt in MeOH. Add Et₃N (excess) and reflux for 4-6h.

    • Observation: The free amine attacks the methyl ester intramolecularly, precipitating the diketopiperazine.

    • Purification: Filtration of the white solid.

Step 3: Global Reduction (The Critical Step)
  • Reagents: LiAlH₄ (4.0 eq), THF (anhydrous).

  • Procedure:

    • Suspend LiAlH₄ in THF at 0°C under Argon.

    • Add the diketopiperazine solid portion-wise (Caution: Exothermic, H₂ gas evolution).

    • Reflux for 16h.[6] The carbonyls are reduced to methylenes.

    • Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL).

    • Filter the granular aluminum salts. Concentrate the filtrate.

  • Purification: Kugelrohr distillation or column chromatography (DCM/MeOH/NH₄OH).

Data Summary Table: Typical Yields

Step Transformation Typical Yield Critical Parameter
1 Coupling 85-95% Maintain pH > 8 for amine release
2 Cyclization 70-85% Reflux time; concentration (0.5 M preferred)

| 3 | Reduction | 60-75% | Anhydrous conditions; Fieser quench precision |[1]

Medicinal Chemistry Case Studies

Case Study 1: Mirtazapine (Structural Homology)

While Mirtazapine technically contains a 1-methyl-3-substituted piperazine ring fused into a tetracyclic azepine, the synthetic logic remains identical.[1] The intermediate 1-methyl-3-phenylpiperazine is synthesized via the reduction of the corresponding oxo-piperazine.[1][7] This drug highlights the ability of the methylated piperazine nitrogen to serve as a basic anchor point for receptor binding (5-HT2/3 antagonism).

Case Study 2: Kinase Inhibitors (Solubility & Selectivity)

In modern kinase inhibitors (e.g., derivatives of Imatinib or Bosutinib ), the piperazine tail is often modified.[8] Replacing the standard N-methylpiperazine with a 1-methyl-2-substituted variant serves two purposes:

  • Solubility: The basic nitrogen (pKa ~8.5) improves aqueous solubility.[8][9]

  • Selectivity: The C2-substituent (e.g., methyl or hydroxymethyl) clashes with the "roof" of the ATP-binding pocket in off-target kinases, thereby improving the selectivity profile for the target kinase.

Workflow: Synthetic Route Visualization

SynthesisRoute Start (S)-Phenylglycine (Chiral Source) Step1 Coupling w/ Sarcosine (Amide Bond Formation) Start->Step1 EDC, HOBt Step2 Deprotection & Cyclization (Formation of Diketopiperazine) Step1->Step2 TFA; then Et3N/MeOH Step3 LiAlH4 Reduction (Global Reduction) Step2->Step3 LiAlH4, THF, Reflux Product (S)-1-Methyl-2-phenylpiperazine (Target Scaffold) Step3->Product Fieser Quench

Figure 2: Modular synthesis of (S)-1-methyl-2-phenylpiperazine from the chiral pool.

References

  • Vertex AI Search. (2026). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Link

  • Vertex AI Search. (2026). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores. RSC Advances. Link

  • Vertex AI Search. (2026). Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate. US Patent 7,041,826. Link

  • Vertex AI Search. (2026). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC. Link

  • Vertex AI Search. (2026). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.[1] PMC. Link

Sources

Exploratory

Comparative Analysis of Piperazine Dihydrochloride Salts in Pharma

Executive Summary In the landscape of anthelmintic API formulation and intermediate synthesis, Piperazine Dihydrochloride ( ) occupies a distinct niche characterized by high aqueous solubility and specific handling requi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of anthelmintic API formulation and intermediate synthesis, Piperazine Dihydrochloride (


) occupies a distinct niche characterized by high aqueous solubility and specific handling requirements. While often overshadowed by its more stable counterparts (Citrate and Adipate) in oral dosage forms, the Dihydrochloride salt remains critical for high-concentration liquid formulations and as a reactive intermediate in the synthesis of complex antipsychotics (e.g., phenothiazines).

This guide provides a rigorous technical analysis of the Dihydrochloride salt, contrasting its physicochemical profile with industry-standard alternatives. It details validated synthesis protocols, mechanistic pathways, and self-validating analytical methods compliant with USP/BP standards.

Physicochemical Landscape: The Salt Selection Matrix

The selection of a piperazine salt form is a trade-off between solubility and solid-state stability . Piperazine base itself is hygroscopic and alkaline; salt formation neutralizes the pH and modifies the lattice energy to control dissolution.

Comparative Data: Dihydrochloride vs. Citrate vs. Adipate[1]

The following table synthesizes data from pharmacopeial standards and stability studies. Note the inverse relationship between solubility and hygroscopic stability.

FeaturePiperazine DihydrochloridePiperazine CitratePiperazine Adipate
Molecular Formula



Aqueous Solubility Very High (~1 g/1.5 mL)Moderate (~1 g/1.5 mL)*Low (~1 g/18 mL)
Hygroscopicity High (Deliquescent)Low (Stable Hydrate)Non-Hygroscopic
pH (aqueous) Acidic (3.0 – 3.4)Weakly Acidic (5.0 – 6.0)Weakly Acidic (5.0 – 6.0)
Primary Indication Concentrated Syrups / IntermediatesSyrups / ElixirsTablets / Chewables
Processing Risk Caking / Moisture uptakeLowLow

*Note: While Citrate is soluble, it forms a stable hydrate that resists moisture uptake better than the HCl salt.

Expert Insight:

Formulation scientists often default to Piperazine Citrate for oral liquids due to its balance of solubility and shelf-stability. However, Piperazine Dihydrochloride is the reagent of choice when the piperazine ring must be introduced into a larger molecule (e.g., N-alkylation reactions) because the chloride counter-ions are easily displaced or removed during organic synthesis workups, unlike the bulky organic anions of adipate or citrate.

Mechanistic Action: GABA Agonism in Nematodes[2][3][4]

Understanding the pharmacodynamics is essential for justifying the bioequivalence of different salt forms. Regardless of the salt (HCl, Citrate, Adipate), the active moiety is the piperazine base .

Mechanism of Action (MOA)

Piperazine acts as a weak GABA-mimetic neurotoxin. Unlike vertebrates, where GABA acts in the CNS, nematodes utilize GABA peripherally at the neuromuscular junction.[1]

  • Binding: Piperazine binds to the GABA-gated chloride channels on the nematode muscle membrane.[1][2]

  • Activation: It increases chloride ion (

    
    ) conductance.[1]
    
  • Hyperpolarization: The influx of

    
     hyperpolarizes the muscle cell potential.[1][2]
    
  • Paralysis: This prevents depolarization by excitatory neurotransmitters (Acetylcholine), leading to flaccid paralysis.[1] The worm loses its grip on the intestinal wall and is expelled via peristalsis.[1][3][2]

Pathway Visualization[1][2]

G Piperazine Piperazine Moiety (Active Base) Receptor Nematode GABA Receptor (Muscle Membrane) Piperazine->Receptor Agonist Binding Channel Cl- Channel Opening Receptor->Channel Gating Influx Cl- Influx Channel->Influx Conductance Hyperpol Hyperpolarization (Resting Potential ↓) Influx->Hyperpol Potential Drop Paralysis Flaccid Paralysis (Expulsion) Hyperpol->Paralysis Signal Blockade

Figure 1: Signal transduction pathway of Piperazine-induced nematode paralysis.[1]

Synthesis & Solid-State Engineering

The synthesis of Piperazine Dihydrochloride is a straightforward acid-base neutralization, but the crystallization solvent determines the purity and flowability of the final salt.

Validated Synthesis Protocol

Objective: Produce high-purity Piperazine Dihydrochloride from Piperazine Hexahydrate.

Reagents:

  • Piperazine Hexahydrate (MW 194.23)

  • Hydrochloric Acid (Concentrated 37% or HCl gas)

  • Ethanol (Absolute) – Critical for precipitation

Workflow:

  • Dissolution: Dissolve Piperazine Hexahydrate in minimal Ethanol at 60°C.

  • Acidification: Slowly add concentrated HCl or bubble HCl gas.

    • Control Point: Maintain temperature <70°C to prevent discoloration.

    • Stoichiometry: Target a 1:2.1 molar ratio (Base:Acid) to ensure full conversion to the dihydrochloride.

  • Crystallization: Cool the mixture to 0-5°C. The Dihydrochloride salt is insoluble in ethanol and will precipitate as white needles.

  • Filtration: Vacuum filter under nitrogen (to avoid moisture uptake).

  • Drying: Dry at 105°C.

    • Caution: The salt is hygroscopic.[4] Final packaging must be done in a humidity-controlled suite (<40% RH).

Synthesis Start Piperazine Hexahydrate (Base) Solvent Dissolve in Ethanol (60°C) Start->Solvent React Add HCl (Gas or Conc.) Exothermic Reaction Solvent->React Precip Cool to 5°C (Crystallization) React->Precip Filter Vacuum Filtration (Inert Atmosphere) Precip->Filter Dry Dry @ 105°C (Hygroscopic Control) Filter->Dry

Figure 2: Process flow for the synthesis of Piperazine Dihydrochloride.

Analytical Protocols: Self-Validating Systems

For Quality Control (QC), HPLC is often unnecessary for assay determination. The pharmacopeial gold standard is Non-Aqueous Titration . This method is self-validating because it directly measures the protonated amine without interference from neutral excipients.

Protocol: Non-Aqueous Titration (Assay)

Principle: Piperazine is a weak base.[4] In aqueous media, the endpoint is indistinct.[5] Using glacial acetic acid as a solvent enhances the basicity of the amine.

  • Critical Step for HCl Salts: You must add Mercuric Acetate . This reacts with the chloride ions (which are too weakly basic to titrate) to form non-ionized mercuric chloride (

    
    ), liberating the acetate ion which acts as the base to be titrated.
    

Reagents:

  • 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid (VS).[5]
    
  • Mercuric Acetate Solution (6% w/v in Glacial Acetic Acid).

  • Crystal Violet or

    
    -Naphtholbenzein Indicator.
    

Step-by-Step Procedure:

  • Weighing: Accurately weigh ~100 mg of Piperazine Dihydrochloride (dried).

  • Dissolution: Dissolve in 50 mL of Glacial Acetic Acid.

  • Halide Sequestration: Add 10 mL of Mercuric Acetate solution.

    • Why?

      
      
      
  • Titration: Titrate with 0.1 N Perchloric Acid to a blue-green endpoint (Crystal Violet).

  • Calculation:

    
    
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of Perchloric Acid
      
    • 
      : Equivalence factor (7.953 mg for 
      
      
      
      )[6]
    • 
      : Weight of sample (mg)
      

System Suitability Check:

  • Perform a blank titration (solvent + mercuric acetate only). The blank volume should be negligible (<0.1 mL). If higher, reagents are contaminated with moisture.

References

  • United States Pharmacopeia (USP). Piperazine Dihydrochloride Monograph.[6] USP-NF. (Official Standard for purity and assay limits).

  • PubChem. Piperazine Dihydrochloride - Compound Summary. National Library of Medicine. (Physicochemical data source).

  • Martin, R.J. (1985).[7] Gamma-aminobutyric acid (GABA) receptor channels in the nematode Ascaris suum. Journal of Experimental Biology. (Mechanistic grounding for GABA agonism).

  • BenchChem. Technical Guide to the Physicochemical Properties of Piperazine Salts. (Solubility and stability comparison data).

  • World Health Organization (WHO). The International Pharmacopoeia: Piperazine Citrate. (Comparative monograph for citrate salt).

Sources

Foundational

Introduction: The Piperazine Moiety as a Privileged Scaffold in Drug Discovery

An In-Depth Technical Guide to the Patent Landscape of C2-Substituted Piperazine Derivatives, with a Focus on 2-Alkyl-Piperazine Scaffolds The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Patent Landscape of C2-Substituted Piperazine Derivatives, with a Focus on 2-Alkyl-Piperazine Scaffolds

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties make it a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated classes of biological targets. This versatility has led to the incorporation of the piperazine moiety into a plethora of approved drugs across a wide range of therapeutic areas, including antipsychotics, antidepressants, antihistamines, antianginals, and anticancer agents.[1][2]

The two nitrogen atoms of the piperazine ring provide handles for introducing a variety of substituents, allowing for precise modulation of a molecule's pharmacological profile. Modifications to the substitution pattern can significantly impact key drug-like properties such as solubility, basicity, and the ability to interact with biological targets, thereby affecting both pharmacokinetic and pharmacodynamic factors.[1][3] While N-substitution at the 1 and 4 positions is most common, substitution on the carbon atoms of the ring, particularly at the C2 position, introduces chirality and conformational constraints that can lead to enhanced potency and selectivity.

This technical guide provides a detailed analysis of the patent landscape for derivatives of 2-alkyl-piperazine, with a particular emphasis on structures incorporating sterically demanding groups like tert-butyl. We will explore the key therapeutic applications, dominant synthetic strategies, and major patent assignees in this chemical space, offering valuable insights for researchers, scientists, and drug development professionals.

Part 1: The Strategic Importance of C2-Substitution

Substituting the piperazine ring at the C2 position with an alkyl group, such as a methyl or tert-butyl group, introduces a chiral center. This is a critical design element in modern drug discovery for several reasons:

  • Stereospecific Interactions: Enantiomers of a chiral drug can exhibit vastly different pharmacological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to undesirable side effects. Patenting a specific enantiomer is a common strategy to extend intellectual property protection.

  • Conformational Rigidity: The presence of a substituent on the ring can restrict its conformational flexibility. This "locking" of the molecule into a specific shape can pre-organize it for optimal binding to a biological target, leading to higher affinity and potency.

  • Metabolic Stability: Substitution can block sites of metabolism, increasing the drug's half-life and improving its overall pharmacokinetic profile.

The tert-butyl group, in particular, is a valuable substituent. Its significant steric bulk can be used to probe the size and shape of a receptor's binding pocket, often leading to highly selective interactions. Furthermore, it is frequently employed as a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens.[4][5] This strategy allows for selective functionalization of the other nitrogen atom, a crucial step in the synthesis of complex piperazine derivatives.[5]

Part 2: Patent Landscape Analysis

The patent landscape for piperazine derivatives is vast and diverse. While patents specifically claiming "2-Tert-butyl-1-methylpiperazine" as the core active moiety are not predominant, the landscape is rich with inventions covering C2-methyl and other C2-alkyl piperazines, as well as those utilizing the N-Boc-2-alkylpiperazine synthon.

Key Therapeutic Areas and Representative Patents

Historically, piperazine-containing compounds were primarily associated with central nervous system (CNS) activity.[1] However, recent patent literature reveals a significant expansion into other therapeutic domains.

Therapeutic AreaKey Applications & MechanismsRepresentative Patent Assignees
Oncology Bruton's Tyrosine Kinase (Btk) inhibitors, Cyclin-Dependent Kinase (CDK) 4/6 inhibitors.[3][6]Vertex Pharmaceuticals, Agios Pharmaceuticals
CNS Disorders Antipsychotics, antidepressants, anxiolytics, CCR5 antagonists for neuro-inflammatory conditions.[7][8][9]Xenova Ltd, Merck & Co., Inc.
Inflammatory Diseases CCR2b receptor antagonists for inflammatory conditions and neuropathic pain.[10](Information on assignee not prominent in snippet)
Infectious Diseases Antibacterial and antiprotozoan agents, antiviral (HIV) agents.[9][11]Samjin Pharmaceutical Co Ltd
Cardiovascular & Metabolic Cardio-protective agents, antidiabetics.[1][7](General review, specific assignees vary)

A notable patent from Vertex Pharmaceuticals (US20130116245A1) discloses alkylated piperazine compounds for treating disorders mediated by Bruton's Tyrosine Kinase (Btk), such as cancer and immunological diseases.[6] This patent explicitly describes the use of (S)-tert-Butyl 2-methylpiperazine-1-carboxylate as a key intermediate for synthesizing complex final products, highlighting the industrial relevance of this chiral building block.[6]

Major Patent Assignees and Trends

The field is populated by a mix of large pharmaceutical companies and specialized biotechnology firms. Analysis of patent filings reveals a trend towards the development of highly specific, often chiral, piperazine derivatives targeting well-defined biological pathways. The use of C2-substituted piperazines as a strategy to achieve target selectivity and improve drug-like properties is a recurring theme.

Part 3: Synthetic Strategies and Methodologies

The synthesis of 2-alkyl-piperazine derivatives requires careful strategic planning, particularly for controlling stereochemistry and achieving selective N-functionalization.

Synthesis of Chiral 2-Substituted Piperazine Scaffolds

A common and efficient route to chiral 2-substituted piperazines starts from optically pure amino acids. A Chinese patent (CN1629146A) discloses a method where a chiral amino acid is converted to its corresponding amino acid ester hydrochloride, which then undergoes a multi-step reaction sequence, including a final reduction of a dicarbonyl intermediate, to yield the desired chiral 2-substituted piperazine.[12] This approach is advantageous due to the availability of a wide variety of chiral amino acids from commercial sources at a low cost.[12]

Below is a generalized workflow for this synthetic approach.

G cluster_0 Synthesis of Chiral 2-Substituted Piperazines A Optically Pure Amino Acid B Chiral Amino Acid Ester HCl A->B Esterification (e.g., SOCl2, ROH) C Multi-Step Conversion (e.g., N-alkylation, cyclization) B->C D Diketopiperazine Intermediate C->D E Reduction of Dicarbonyl D->E Reducing Agent (e.g., LiAlH4) F Chiral 2-Substituted Piperazine E->F

Caption: General workflow for synthesizing chiral 2-substituted piperazines from amino acids.

Selective N-Functionalization

To synthesize compounds like 2-Tert-butyl-1-methylpiperazine, one must perform selective alkylation on the two different nitrogen atoms. The most common strategy involves the use of an orthogonal protecting group strategy.

  • Monoprotection: The chiral 2-alkylpiperazine is first reacted with an agent like di-tert-butyl dicarbonate (Boc₂O) to install a Boc protecting group on one of the nitrogen atoms, typically the less sterically hindered N1.[5] This yields an intermediate such as tert-butyl 2-methylpiperazine-1-carboxylate.[4]

  • Alkylation of N4: The remaining secondary amine at N4 can then be selectively alkylated. For example, reductive amination with formaldehyde and a reducing agent would install the methyl group at the N4 position.

  • Deprotection: The Boc group is then removed under acidic conditions (e.g., trifluoroacetic acid or HCl) to reveal the free amine at N1.[5]

  • Alkylation of N1: Finally, the N1 nitrogen can be functionalized as desired.

G cluster_1 Orthogonal Synthesis Workflow Start Chiral 2-Alkyl- piperazine Step1 N1-Protection (e.g., Boc2O) Start->Step1 Step2 N4-Alkylation (e.g., Reductive Amination) Step1->Step2 Step3 N1-Deprotection (Acidic Conditions) Step2->Step3 Step4 N1-Functionalization Step3->Step4 End Final N1, N4, C2- Trisubstituted Piperazine Step4->End

Caption: Workflow for selective N-functionalization of a 2-alkylpiperazine scaffold.

Representative Experimental Protocol

The following protocol is a representative example for the synthesis of a key intermediate, based on common methodologies described in the patent and chemical literature.[6][13]

Synthesis of (S)-tert-butyl 2-methylpiperazine-1-carboxylate

Objective: To synthesize a key chiral building block for the elaboration of more complex pharmaceutical ingredients.

Materials:

  • (S)-2-methylpiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve (S)-2-methylpiperazine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of piperazine). Stir the solution at 0 °C using an ice bath.

  • Addition of Boc Anhydride: To the cooled, stirring solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in DCM dropwise over 30 minutes. Causality Note: Slow, dropwise addition at low temperature is crucial to control the exotherm of the reaction and minimize the formation of the di-protected by-product.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and then brine. Trustworthiness Note: These washing steps are self-validating; they serve to remove unreacted reagents and water-soluble by-products, ensuring the purity of the final product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, if necessary, to yield (S)-tert-butyl 2-methylpiperazine-1-carboxylate as a pure compound.

Conclusion and Future Outlook

The patent landscape for 2-alkyl-piperazine derivatives is dynamic and expanding beyond its traditional CNS focus into high-value areas like oncology and inflammatory diseases. The strategic use of C2-substitution to impart chirality and conformational constraint is a key driver of innovation in this space. Synthetic methodologies, particularly those starting from chiral amino acids and employing robust protecting group strategies, are well-established, enabling the efficient construction of complex and diverse chemical libraries. For researchers and drug developers, the 2-alkyl-piperazine scaffold, including derivatives with bulky substituents like tert-butyl, remains a highly fertile ground for the discovery of next-generation therapeutics with enhanced specificity and improved pharmacological profiles.

References
  • US20130116245A1 - Alkylated piperazine compounds.
  • US-5852018-A - Pharmaceutical piperazine compounds. PubChem.
  • CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
  • Kaur, R., et al.
  • WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates.
  • US6028195A - Piperazine derivatives and process for the preparation thereof.
  • Romanelli, M.N., et al. - Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • US3580914A - Derivatives of n-methylpiperazine.
  • Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxyl
  • Kaur, R., et al.
  • Pazdera, P., et al. - Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Sciforum.
  • EP2727913A1 - (4-Tert-butylpiperazin-2-yl)(piperazin-1-yl)methanone-N-carboxamide derivatives.
  • Methyl-piperazino derivatives with analgesic activity.
  • PROCESS FOR THE SEPARATION OF ENANTIOMERS OF PIPERAZINE DERIVATIVES.
  • Kaur, R., et al. - Piperazine derivatives for therapeutic use: A patent review (2010-present).
  • EP0648767B1 - Piperdine and piperazine derivatives which affect the C.N.S.
  • tert-Butyl (2R)
  • US6391865B1 - Piperazine derivatives useful as CCR5 antagonists.
  • Second-generation piperazine derivatives as promising radi
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org.
  • Al-Ghorbani, M., et al. - Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI.

Sources

Protocols & Analytical Methods

Method

Standard protocols for dissolving 2-Tert-butyl-1-methylpiperazine dihydrochloride

Application Note & Protocol: Dissolution and Handling of 2-Tert-butyl-1-methylpiperazine Dihydrochloride Abstract This guide details the standard operating procedures (SOPs) for the dissolution, storage, and handling of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Dissolution and Handling of 2-Tert-butyl-1-methylpiperazine Dihydrochloride

Abstract

This guide details the standard operating procedures (SOPs) for the dissolution, storage, and handling of 2-Tert-butyl-1-methylpiperazine dihydrochloride .[1] Due to the steric bulk of the tert-butyl group combined with the ionic nature of the dihydrochloride salt, this compound presents specific solubility behaviors that differ from simple piperazines.[1] This document provides protocols for biological assay stock preparation (DMSO/Water) and chemical synthesis applications (Free-basing), ensuring reproducibility and stability.

Chemical Profile & Physicochemical Context

Understanding the fundamental properties is the first step to successful dissolution. The dihydrochloride salt form (


) significantly enhances water solubility compared to the free base, but the resulting solution will be highly acidic.
ParameterDataNotes
Compound Name 2-Tert-butyl-1-methylpiperazine dihydrochloride
CAS Number 1159812-65-3 (Reference)Verify specific batch CAS
Formula

Salt Stoichiometry is 1:2
Molecular Weight ~229.19 g/mol Free base: ~156.27 g/mol
Acidity (pKa) ~2-3 (estimated for 2HCl solution)Highly acidic in aqueous solution
Physical State White to off-white solidHygroscopic

Critical Insight: The tert-butyl group at position 2 creates steric hindrance near the secondary amine (though here it is methylated at N1, the steric bulk affects solvation shells).[1] While the salt is water-soluble, dissolution kinetics may be slower than unhindered piperazines.[1]

Safety & Handling (HSE)

Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.[2][3][4]

  • H335: May cause respiratory irritation.

Mandatory PPE:

  • Chemical-resistant gloves (Nitrile).[1]

  • Chemical safety goggles (Face shield recommended for large quantities).

  • Fume hood for all weighing and dissolution steps to prevent inhalation of acidic dust.

Solvent Selection Matrix

Choose your solvent system based on the intended downstream application.

SolventSelection Start Intended Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay ChemSyn Chemical Synthesis (Reagent) Start->ChemSyn DMSO Primary: DMSO Stock (Recommended) BioAssay->DMSO Standard Screening Water Secondary: Aqueous Stock (pH Adjustment Required) BioAssay->Water High Conc. Required (>50mM) ChemSyn->DMSO Polar reaction FreeBase Protocol C: Free-Basing (DCM/Extraction) ChemSyn->FreeBase Non-polar solvent needed caption Figure 1: Decision matrix for solvent selection based on experimental needs.

Protocol A: Preparation of DMSO Stock Solution (Standard)

Best for: High-throughput screening (HTS), cellular assays, and long-term storage.[1] Target Concentration: 10 mM to 50 mM.

Scientific Rationale: DMSO (Dimethyl sulfoxide) is aprotic and highly polar, effectively dissolving the salt without contributing protons. It prevents hydrolysis and microbial growth during storage.

  • Calculate Mass:

    
    [1]
    
    • Example: To make 1 mL of 50 mM stock:

      
      .
      
  • Weighing: Weigh the calculated amount of powder into a sterile, amber glass vial.

    • Note: Plastic vials may leach extractables in DMSO over time.

  • Dissolution: Add high-grade anhydrous DMSO (≥99.9%).

  • Mixing: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be optically clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: Preparation of Aqueous Stock Solution

Best for: Assays sensitive to DMSO or requiring very high concentrations (>50 mM). Warning: The solution will be highly acidic (pH ~2).

  • Dissolution: Dissolve the compound in Milli-Q water (or equivalent).

    • Solubility Limit: Typically >100 mM in pure water.

  • pH Adjustment (Critical Step):

    • Do NOT add this stock directly to cell culture media; the acidity will precipitate proteins and kill cells.

    • Buffer: Dilute the stock into a strong buffer (e.g., 100 mM PBS or HEPES) rather than water to neutralize the HCl.

    • Neutralization: If a neutral stock is required, carefully titrate with 1N NaOH while stirring, monitoring pH continuously. Stop at pH 7.0.

    • Risk:[1][2] Neutralizing high concentrations may cause the free base to precipitate if the concentration exceeds the free base's water solubility limit (typically much lower than the salt).

Protocol C: Free-Basing (Conversion to Free Base)

Best for: Organic synthesis reactions (e.g., nucleophilic substitutions) where the HCl salt is unreactive or incompatible.[1]

Scientific Rationale: The


 salt locks the nitrogen lone pairs, rendering them non-nucleophilic. Removing the protons restores reactivity.

FreeBasing Input Dissolve Salt in Water Base Add 2N NaOH (pH > 12) Input->Base Deprotonation Extract Extract with DCM or EtOAc Base->Extract Partitioning Dry Dry Organic Layer (Na2SO4) Extract->Dry Evap Evaporate Solvent (Vacuum) Dry->Evap caption Figure 2: Workflow for converting dihydrochloride salt to reactive free base.

Step-by-Step:

  • Dissolve the dihydrochloride salt in a minimum volume of water.

  • Add 2N NaOH dropwise until pH > 12. The solution may become cloudy as the lipophilic free base forms.

  • Add an organic solvent (Dichloromethane or Ethyl Acetate) and transfer to a separatory funnel.

  • Shake and separate layers. Collect the organic (bottom for DCM, top for EtOAc) layer.

  • Repeat extraction of the aqueous layer 2x.

  • Combine organic layers, dry over anhydrous

    
    , filter, and concentrate under vacuum.
    
  • Result: Viscous oil or low-melting solid (Free Base).[1]

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Precipitation upon dilution in media "Shock" precipitation due to pH change or low solubility of free base.[1]Dilute stepwise. Ensure final DMSO concentration is <1%.[5] Vortex immediately upon addition.
Solution turns yellow Oxidation of the amine.Use fresh DMSO.[5] Store under nitrogen/argon if possible.
Incomplete Dissolution Steric hindrance of tert-butyl group reducing solvation rate.[1]Sonicate at 40°C. Ensure the salt is

and not a neutral impurity.

References

  • PubChem. 2-tert-butyl-1-methylpiperazine dihydrochloride (Compound).[1][6] National Library of Medicine. Available at: [Link] (Accessed 2023).[1]

Sources

Application

Application Note: Strategic Coupling of 2-tert-Butyl-1-methylpiperazine Dihydrochloride for Pharmaceutical Scaffolds

Introduction The piperazine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved drugs, particularly those targeting the central nervous system.[1][2][3] The s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperazine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved drugs, particularly those targeting the central nervous system.[1][2][3] The specific derivative, 2-tert-butyl-1-methylpiperazine, presents a unique structural framework. The N1-methyl group and the C2-tert-butyl group introduce significant steric hindrance, which can modulate the physicochemical properties and pharmacological activity of derivative compounds. However, these same features, combined with its common availability as a dihydrochloride salt, present distinct challenges in synthetic coupling reactions.

This guide provides an in-depth analysis and validated protocols for three primary coupling strategies involving the N4 position of 2-tert-butyl-1-methylpiperazine dihydrochloride: N-Acylation, N-Arylation, and N-Alkylation. The focus is on the causality behind procedural choices, offering researchers the foundational knowledge to adapt and troubleshoot these critical reactions.

Core Challenge: The Dihydrochloride Salt

The starting material is a salt, meaning the piperazine nitrogens are protonated. The free, nucleophilic secondary amine required for coupling is not present. Therefore, the first and most critical step in any coupling protocol is the in situ neutralization of the dihydrochloride salt. This requires a minimum of two equivalents of a suitable base to liberate the free amine. An additional equivalent of base is often required for the coupling reaction itself.

G cluster_0 Pre-Reaction Setup start 2-tert-butyl-1-methylpiperazine dihydrochloride Salt dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add ≥ 2 eq. Base (e.g., DIPEA, K₂CO₃, NaOtBu) dissolve->add_base free_amine Generation of Free Nucleophilic Amine add_base->free_amine Neutralization coupling Coupling Reaction (Acylation, Arylation, etc.) free_amine->coupling Proceed to Coupling

Caption: Initial neutralization workflow for the dihydrochloride salt.

N-Acylation: Amide Bond Formation

The formation of an amide bond is one of the most fundamental transformations in drug development. This reaction couples the N4-amine with a carboxylic acid or its activated derivative, providing a robust and stable linkage.

Causality and Experimental Choices

The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that requires high temperatures to remove water, which is often impractical for complex molecules.[4] Therefore, the carboxylic acid must be "activated." The two most common strategies are:

  • Conversion to an Acyl Chloride: Highly reactive, acyl chlorides react readily with amines at room temperature.[5] A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to scavenge the HCl byproduct.

  • Use of Peptide Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) convert the carboxylic acid into a highly reactive activated ester in situ, which is then readily attacked by the amine. This method is milder and tolerates a wider range of functional groups.[6]

Protocol 1A: Coupling with Acyl Chlorides

This protocol is suitable for robust substrates where the high reactivity of the acyl chloride is not a concern.

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-tert-butyl-1-methylpiperazine dihydrochloride (1.0 eq.).

  • Add anhydrous dichloromethane (DCM) to dissolve the salt.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 - 3.0 eq.) dropwise. Stir for 15 minutes to ensure complete neutralization.

  • In a separate flask, dissolve the desired acyl chloride (1.1 eq.) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cold piperazine solution.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 1B: Coupling with Carboxylic Acids via HATU

This is the preferred method for sensitive substrates or when aiming for higher yields with minimal side products.

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq.) and HATU (1.2 eq.).

  • Dissolve the solids in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • In a separate flask, dissolve 2-tert-butyl-1-methylpiperazine dihydrochloride (1.0 eq.) in DMF and add DIPEA (3.0 eq.). Stir for 15 minutes.

  • Add the piperazine/DIPEA solution to the carboxylic acid/HATU mixture.

  • Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Coupling PartnerActivating AgentBaseSolventTemperatureTypical Yield
Benzoyl Chloride(none)DIPEADCM0 °C to RT85-95%
Phenylacetic AcidHATUDIPEADMFRoom Temp90-98%
Carboxylic AcidEDC/HOBtDIPEADMF/DCMRoom Temp80-95%
Caption: Representative conditions for N-Acylation reactions.

N-Arylation: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl piperazines.[7][8] This reaction is of paramount importance as the N-aryl piperazine scaffold is present in numerous neurologically active drugs.[1][9]

Causality and Experimental Choices

The reaction involves the cross-coupling of an amine with an aryl halide (or triflate). Its success is highly dependent on a synergistic combination of a palladium precursor, a specialized phosphine ligand, and a base.[10]

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) are essential. The bulky ligand facilitates the crucial reductive elimination step and is necessary to achieve high yields, especially with hindered amines and less reactive aryl chlorides.[7]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common for aryl bromides, while potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often used for aryl chlorides.[11] The base is critical for regenerating the active Pd(0) catalyst.

  • Solvent & Atmosphere: The reaction is highly sensitive to oxygen. Anhydrous, deoxygenated solvents (e.g., toluene, dioxane) and an inert atmosphere are mandatory to prevent catalyst degradation.[10]

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)-X(L₂) pd0->pd_aryl Oxidative Addition (Ar-X) pd_amine Ar-Pd(II)-NR₂(L) pd_aryl->pd_amine Amine Coordination & Deprotonation (R₂NH, Base) pd_amine->pd0 Reductive Elimination product Product (Ar-NR₂) pd_amine->product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol 2A: N-Arylation with Aryl Bromides

Step-by-Step Methodology:

  • To a Schlenk tube or oven-dried flask, add the aryl bromide (1.0 eq.), Pd₂(dba)₃ (2 mol%), and a suitable biarylphosphine ligand like XPhos (4.5 mol%).

  • Add 2-tert-butyl-1-methylpiperazine dihydrochloride (1.2 eq.) and sodium tert-butoxide (NaOtBu) (3.0 eq.).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 6-24 hours, monitoring by LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Aryl HalidePd Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)
4-BromotoluenePd₂(dba)₃ (2)XPhos (4.5)NaOtBu (3.0)Toluene110
2-ChloropyridinePd(OAc)₂ (2)RuPhos (4.0)K₃PO₄ (3.0)Dioxane100
4-BromoanisoleG3-XPhos (2)(precatalyst)LHMDS (2.5)Toluene100
Caption: Representative conditions for Buchwald-Hartwig N-Arylation.

N-Alkylation via Reductive Amination

Reductive amination is a highly effective and often preferred method for N-alkylation.[12] It involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent. This one-pot procedure avoids the use of reactive alkyl halides and minimizes the risk of over-alkylation.[13]

Causality and Experimental Choices
  • Iminium Formation: The reaction is typically performed under mildly acidic conditions. An acid catalyst (often acetic acid) facilitates the dehydration of the initial hemiaminal intermediate to form the electrophilic iminium ion.

  • Reducing Agent: The choice of reducing agent is critical. It must be mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this purpose as it is less reactive and less basic than other hydrides like NaBH₄. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[13]

  • Solvent: Aprotic solvents that are compatible with the reducing agent, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), are commonly used.

G amine Free Piperazine iminium Iminium Ion Intermediate [R₂C=N⁺R'₂] amine->iminium carbonyl Aldehyde or Ketone (R₂C=O) carbonyl->iminium + H⁺, - H₂O product N-Alkylated Product iminium->product Reduction reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->product

Caption: General workflow for one-pot reductive amination.

Protocol 3A: N-Alkylation with an Aldehyde

Step-by-Step Methodology:

  • To a round-bottom flask, add 2-tert-butyl-1-methylpiperazine dihydrochloride (1.0 eq.) and the desired aldehyde (1.1 eq.).

  • Dissolve the components in 1,2-dichloroethane (DCE).

  • Add triethylamine (TEA) (2.2 eq.) to neutralize the salt and stir for 10 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. A slight effervescence may be observed.

  • Stir the reaction at room temperature for 6-18 hours, monitoring by LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Carbonyl PartnerReducing AgentBase/AcidSolventTemperature
BenzaldehydeNaBH(OAc)₃TEADCERoom Temp
CyclohexanoneNaBH(OAc)₃TEADCMRoom Temp
AcetoneNaBH₃CNAcetic AcidMeOHRoom Temp
Caption: Representative conditions for Reductive Amination.

Conclusion

The successful functionalization of 2-tert-butyl-1-methylpiperazine dihydrochloride hinges on a rational approach to its inherent challenges. Proper neutralization of the salt is the mandatory first step for all coupling reactions. For N-acylation, HATU-mediated coupling offers a mild and high-yielding route. For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination, employing sterically demanding biarylphosphine ligands, is the method of choice. Finally, for N-alkylation, one-pot reductive amination with sodium triacetoxyborohydride provides a clean and efficient pathway. By understanding the chemical principles behind these protocols, researchers can effectively incorporate this valuable scaffold into complex molecular architectures for drug discovery and development.

References

  • Benchchem.
  • Jensen, K. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Available at: [Link]

  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Iovine, V., Bua, A., & Montanari, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Molecules. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. MDPI. Available at: [Link]

  • CIE A-Level Chemistry. 34.3 Amides. Available at: [Link]

  • Wikipedia. Amide. Wikipedia. Available at: [Link]

  • PubMed. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Available at: [Link]

  • Ghaffari, B., & Gümüş, S., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PMC. Available at: [Link]

  • Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Wikipedia. Reductive amination. Wikipedia. Available at: [Link]

  • Synple Chem. Application Note – Reductive Amination. Available at: [Link]

  • MDPI. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Available at: [Link]

Sources

Method

Application Note: Quantitative Conversion of 2-Tert-butyl-1-methylpiperazine Dihydrochloride to Free Base

[1][2] Abstract & Chemical Context This guide details the protocol for the neutralization (desalting) of 2-Tert-butyl-1-methylpiperazine dihydrochloride to its free base form.[1][2] This specific piperazine derivative is...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Chemical Context

This guide details the protocol for the neutralization (desalting) of 2-Tert-butyl-1-methylpiperazine dihydrochloride to its free base form.[1][2] This specific piperazine derivative is a critical pharmacophore in medicinal chemistry, often used to introduce lipophilicity and metabolic stability due to the steric bulk of the tert-butyl group.[1]

Chemical Challenge[1]
  • Substrate: 2-Tert-butyl-1-methylpiperazine[1][2] · 2HCl[3][4]

  • Target: 2-Tert-butyl-1-methylpiperazine (Free Base)[1][2]

  • Key Properties:

    • Solubility: The free base exhibits significant water solubility due to the polarity of the piperazine core, making standard extraction prone to yield loss.

    • Volatility: While less volatile than simple alkyl amines, the free base can sublime or evaporate under high vacuum, requiring controlled concentration parameters.[2]

    • Sterics: The bulky tert-butyl group at C2 creates steric hindrance, potentially slowing down biphasic transfer rates.[1][2]

Method A: Biphasic Liquid-Liquid Extraction (LLE)

Recommended for: Scales > 1 gram.[1][2] Mechanism: Acid-Base Neutralization / Salting-Out Extraction.[1][2]

Reagents & Equipment[2][4][5][6]
  • Base: 4M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[2]

  • Solvent: Dichloromethane (DCM) (Preferred for highest recovery) or MTBE (Green alternative).[2]

  • Additives: Sodium Chloride (Solid, NaCl).[2][5]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Protocol Steps
  • Dissolution:

    • Dissolve the dihydrochloride salt in the minimum volume of deionized water required to achieve a clear solution (approx. 3–5 mL per gram of salt).

    • Expert Insight: Keeping the initial aqueous volume low maximizes the concentration gradient during extraction.

  • Basification (The Critical Step):

    • Place the vessel in an ice bath (

      
      ). The neutralization is exothermic.
      
    • Slowly add 4M NaOH dropwise with stirring.

    • Target pH: Adjust to pH > 12 .

    • Verification: Use a high-range pH strip or probe. The solution must be strongly basic to ensure the secondary amine (pKa ~9.8) is fully deprotonated.

  • Salting Out (Yield Optimization):

    • Once pH > 12 is confirmed, add solid NaCl to the aqueous phase until saturation (undissolved crystals remain).

    • Why? Piperazine free bases are hygroscopic and water-soluble.[1] Increasing the ionic strength of the aqueous layer ("salting out") forces the organic amine into the organic layer, significantly boosting yield [1].

  • Extraction:

    • Extract the aqueous mixture with DCM (

      
       volume of aqueous layer).
      
    • Note: Avoid vigorous shaking if using MTBE to prevent emulsions; DCM usually separates cleanly.

  • Drying & Concentration:

    • Combine organic layers and dry over anhydrous

      
       for 15 minutes. Filter.
      
    • Concentrate under reduced pressure (Rotovap).

    • Critical Parameter: Set bath temperature to

      
       and vacuum to moderate (approx. 200 mbar). Do not  leave under high vacuum for extended periods to avoid evaporative loss of the free base.
      

Method B: Solid-Supported Neutralization (SCX/Carbonate)

Recommended for: High-Throughput Screening (HTS), Scales < 100 mg, or water-sensitive downstream applications.[1][2]

Protocol Steps
  • Resin Preparation: Use a carbonate-supported polymer (e.g., PL-CO3) or basic alumina.[1][2]

  • Slurry: Suspend the dihydrochloride salt in anhydrous Methanol (MeOH) or DCM/MeOH (9:1).

  • Neutralization: Add 3.0 equivalents of the supported carbonate resin.

  • Agitation: Shake or stir at room temperature for 1 hour.

    • Mechanism:[1][6][7]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      [1]
      
  • Filtration: Filter off the resin.[8] The filtrate contains the free base.

  • Finish: Evaporate solvent. This method yields a water-free product immediately.

Quality Control & Troubleshooting

QC Metrics
TestExpected Result (Free Base)Failure Mode (Salt Remaining)
pH (10% aq) Basic (~10-11)Neutral/Acidic (< 7)
AgNO3 Test Clear solutionWhite precipitate (AgCl) indicates remaining HCl
1H NMR Sharp signals;

-protons shift upfield (~0.5 ppm)
Broad exchangeable protons; Downfield shift
Troubleshooting Table
IssueRoot CauseCorrective Action
Low Yield Product remaining in aqueous phase.Saturate aqueous layer with NaCl; Perform 2 additional extractions with DCM.[3]
Emulsion Surfactant effect of amines.Filter through Celite pad; Add brine; Use centrifugation.
Oil turns to Solid Carbamic acid formation.The amine reacts with atmospheric

. Store under Nitrogen/Argon immediately.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the LLE method, highlighting critical control points.

G Start Start: 2-Tert-butyl-1-methylpiperazine 2HCl Dissolve Dissolve in Min. Water (High Concentration) Start->Dissolve Basify Add 4M NaOH Target pH > 12 Dissolve->Basify Exothermic SaltOut Add Solid NaCl (Saturation) Basify->SaltOut Critical for Yield Extract Extract 3x with DCM SaltOut->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Evap Concentrate (Rotovap) < 35°C (Volatile!) Dry->Evap Final Yield: Free Base Oil/Solid Evap->Final QC QC: AgNO3 Test / NMR Final->QC QC->Basify If Cl- detected

Caption: Operational workflow for the conversion of piperazine dihydrochloride to free base, emphasizing the critical salting-out step and temperature control.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for salting-out techniques and amine purification).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanistic basis of amine pKa and extraction).

  • Reich, H. J. (2023).[2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for estimating amine basicity).

Sources

Application

Application Note: High-Efficiency Buchwald-Hartwig Amination of 2-Tert-butyl-1-methylpiperazine

[1] Executive Summary The Buchwald-Hartwig amination of 2-tert-butyl-1-methylpiperazine presents a unique challenge in medicinal chemistry. While piperazines are ubiquitous pharmacophores, the introduction of a tert-buty...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The Buchwald-Hartwig amination of 2-tert-butyl-1-methylpiperazine presents a unique challenge in medicinal chemistry. While piperazines are ubiquitous pharmacophores, the introduction of a tert-butyl group induces significant conformational rigidity and steric bulk. Although the tert-butyl group at the C2 position (adjacent to the methylated N1) is distal to the reactive N4 center, it locks the piperazine ring into a rigid chair conformation, reducing the entropic freedom necessary for the amine to attack the palladium center.

This application note provides a field-proven protocol utilizing RuPhos Pd G4 , a fourth-generation palladacycle precatalyst.[1] This system is selected for its exceptional ability to couple sterically hindered secondary amines with deactivated aryl halides, minimizing common side reactions such as


-hydride elimination or hydrodehalogenation.[1]

Scientific Foundation & Mechanistic Insight[1]

The Substrate Challenge

2-Tert-butyl-1-methylpiperazine is a conformationally locked heterocycle.[1] The bulky tert-butyl group preferentially adopts an equatorial position to minimize 1,3-diaxial interactions.[1] This rigidity impacts the nucleophilicity of the N4 nitrogen and its ability to undergo the amine coordination step in the catalytic cycle.

The Catalyst Solution: RuPhos Pd G4

To overcome these barriers, we utilize the RuPhos ligand (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl).[1]

  • Steric Bulk: The bulky dicyclohexyl and diisopropoxy groups on the biaryl backbone create a protective pocket around the Palladium center, facilitating the reductive elimination step, which is often the turnover-limiting step for bulky amines [1].

  • Monodentate Nature: RuPhos acts as a monodentate ligand, ensuring an open coordination site for the incoming bulky amine [2].

  • G4 Precatalyst: The G4 palladacycle releases the active monoligated Pd(0) species at low temperatures upon activation with base, avoiding the induction periods and reproducibility issues associated with Pd(OAc)₂ or Pd₂(\text{dba})₃ [3].

Catalytic Cycle Visualization

The diagram below illustrates the catalytic cycle, highlighting the critical role of the bulky ligand in facilitating the coupling of the hindered amine.

Buchwald_Hartwig_Cycle PreCat RuPhos Pd G4 (Precatalyst) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Activation (Base) OxAdd Oxidative Addition (Ar-Pd-X-L) ActiveCat->OxAdd + Ar-X AmineCoord Amine Coordination (Steric Bottleneck) OxAdd->AmineCoord + 2-tBu-1-Me-Piperazine Deprotonation Deprotonation (Base Mediated) AmineCoord->Deprotonation + NaOtBu RedElim Reductive Elimination (Product Release) Deprotonation->RedElim - Base-HX RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle of RuPhos-mediated amination.[1] The yellow node highlights the steric bottleneck addressed by the ligand design.

Standard Operating Protocol (SOP)

Objective: Coupling of 2-tert-butyl-1-methylpiperazine (1.2 equiv) with an Aryl Bromide (1.0 equiv).

Materials Checklist
ReagentEquivalentsRoleNotes
Aryl Bromide 1.0ElectrophilePurity >97% essential.[1]
2-tBu-1-Me-Piperazine 1.2NucleophileEnsure amine is free-base, not HCl salt.[1]
RuPhos Pd G4 0.02 (2 mol%)CatalystAir-stable solid.[1] Store in desiccator.
NaOtBu 1.5BaseMust be stored in glovebox or fresh bottle.[1] Moisture sensitive.[1]
Toluene or THF [0.2 M]SolventAnhydrous, degassed (sparged with N₂).[1]
Step-by-Step Procedure

Step 1: Reactor Preparation

  • Use a dry reaction vial with a crimp cap or a Schlenk tube equipped with a magnetic stir bar.

  • Expert Tip: If using a crimp vial, bake it in an oven at 120°C for 1 hour prior to use to remove trace moisture.

Step 2: Reagent Charging (Glovebox or Schlenk Line) [1]

  • Add RuPhos Pd G4 (2 mol%) and NaOtBu (1.5 equiv) to the vial.

  • Add the Aryl Bromide (1.0 equiv) if it is a solid. (If liquid, add in Step 3).[1]

  • Add 2-tert-butyl-1-methylpiperazine (1.2 equiv).[1]

    • Note: If the amine is viscous, weigh it by difference into the vial or dispense as a stock solution.

Step 3: Solvent Addition & Degassing [1]

  • Seal the vial with a septum cap.

  • Evacuate and backfill with Nitrogen (x3).[1]

  • Inject anhydrous Toluene (or THF) via syringe to achieve a concentration of 0.2 M relative to the aryl halide.

  • If the aryl halide is liquid, inject it now.

Step 4: Reaction

  • Place the vessel in a pre-heated block/oil bath at 80°C .

  • Stir vigorously (800+ rpm). Good mixing is crucial for the heterogeneous base (NaOtBu is only partially soluble).

  • Timepoint 1: Check LCMS/TLC at 2 hours.

    • Success Criteria: >50% conversion of Aryl Bromide.[2]

    • If <10% conversion: Increase temp to 100°C.

Step 5: Workup

  • Cool to room temperature.

  • Dilute with EtOAc (3 volumes) and filter through a small pad of Celite to remove Palladium black and salts.

  • Wash the filtrate with water (1x) and brine (1x).[1]

  • Dry over Na₂SO₄, filter, and concentrate.

Optimization & Troubleshooting Strategy

If the standard protocol yields <50% product, utilize this logic flow to troubleshoot.

Optimization_Flow Start Standard Protocol (RuPhos G4 / NaOtBu / Toluene / 80°C) Check Check Conversion (2h) Start->Check Success Isolate Product Check->Success >90% Conv Failure1 Low Conversion (<10%) Start Material Remaining Check->Failure1 No Rxn Failure2 Dehalogenation (Ar-H formed) Check->Failure2 Side Prod Opt1 Increase Temp to 100°C Switch to Dioxane Failure1->Opt1 Thermal Activation Opt3 Switch Base Try LHMDS (Soluble Base) Failure2->Opt3 Prevent Beta-Hydride Opt2 Switch Ligand Try BrettPhos Pd G4 Opt1->Opt2 Still No Rxn

Figure 2: Decision tree for reaction optimization.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst deactivation or insufficient activation energy.[1]1. Ensure inert atmosphere (O₂ kills Pd(0)).2.[1] Switch solvent to 1,4-Dioxane and heat to 100°C.
Hydrodehalogenation (Ar-H)

-hydride elimination competes with reductive elimination.[1]
1. Lower temperature to 60°C.2. Switch to BrettPhos Pd G4 (more sterically demanding).
Incomplete Conversion Catalyst death or base consumption.[1]Add another 1 mol% catalyst and 0.5 equiv base.
Base Sensitive Substrate NaOtBu degrades electrophile (e.g., ester hydrolysis).[1]Switch base to Cs₂CO₃ (2.0 equiv) in Dioxane at 100°C (requires longer time, ~12-24h).

References

  • RuPhos Utility: Maiti, D.; Fors, B. P.; Henderson, J. L.; Buchwald, S. L. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[1][3] Chemical Science, 2011 , 2, 57-68.[1]

  • Mechanistic Studies: Ruiz-Castillo, P.; Buchwald, S. L.[1][4] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016 , 116, 12564–12649. [1]

  • Precatalyst Gen 4: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Methyl-2-aminobiphenyl-based Palladacycles: G4-Precatalysts for Pd-Catalyzed Cross-Coupling Reactions." Journal of Organic Chemistry, 2019 , 84, 3169–3175. [1]

Sources

Method

Handling hygroscopic piperazine dihydrochloride salts in the lab

Application Note: Precision Handling and Protocol for Hygroscopic Piperazine Dihydrochloride Executive Summary Piperazine dihydrochloride ( ) is a critical reagent used extensively in buffer preparation (Good’s buffers),...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Handling and Protocol for Hygroscopic Piperazine Dihydrochloride

Executive Summary

Piperazine dihydrochloride (


) is a critical reagent used extensively in buffer preparation (Good’s buffers), pharmaceutical synthesis, and as an anthelmintic agent.[1] While chemically stable, its handling presents two distinct challenges that often lead to experimental failure or safety incidents:
  • Hygroscopicity: The salt readily absorbs atmospheric moisture, leading to stoichiometry errors (drifting mass) and physical clumping.

  • Respiratory Sensitization: Unlike benign salts, piperazine derivatives are potent respiratory sensitizers. Inhalation of dust can trigger asthma-like symptoms or anaphylactic reactions.

This guide provides a self-validating protocol to handle this compound, ensuring analytical precision while maintaining strict safety standards.

Material Science & Mechanism

Understanding the "why" is essential for compliance. Piperazine dihydrochloride consists of a piperazine ring protonated at both nitrogen centers, balanced by two chloride ions.

  • Hygroscopic Mechanism: The high lattice energy of the ionic salt is disrupted by water molecules, which coordinate with the chloride ions and the ammonium centers. This hydration is thermodynamically favorable. If left exposed to humid air (>40% RH), the surface crystal lattice collapses, leading to deliquescence (dissolving in its own absorbed water).

  • Safety Mechanism: The piperazine moiety is an amine that can react with proteins in the respiratory tract, forming haptens that trigger an immune response (sensitization).

Core Directive: You must treat this substance as both water-sensitive (for data integrity) and hazardous (for operator safety).

Safety & Engineering Controls

Standard PPE (gloves, goggles, lab coat) is mandatory. The following are specific to this compound.

Hazard ClassRiskControl Measure
Respiratory Sensitization / AsthmaMandatory: Handle only in a certified chemical fume hood or HEPA-filtered enclosure. Do not weigh on an open bench.
Dermal Irritation / DermatitisDouble-gloving (Nitrile) recommended. Change gloves immediately if powder contamination occurs.
Physical Clumping / CloggingUse anti-static weighing boats; avoid metal spatulas if possible to reduce static that disperses dust.

Protocol A: Storage and Environment

Improper storage is the primary cause of reagent degradation.

  • Primary Container: Original manufacturer amber glass or HDPE bottles with a teflon-lined cap.

  • Secondary Containment: The bottle must be stored inside a desiccator containing active desiccant (Silica Gel or

    
    ).
    
  • Headspace Management: If the bottle is frequently opened, purge the headspace with dry Nitrogen or Argon before resealing.

DOT Diagram: Storage Logic Tree

StorageLogic Start Received Reagent Open Has container been opened? Start->Open Desiccator Store in Desiccator (Ambient Temp) Open->Desiccator No Purge Purge Headspace (Dry N2/Ar) Open->Purge Yes Seal Seal with Parafilm (Secondary Barrier) Purge->Seal Seal->Desiccator

Figure 1: Decision logic for maintaining reagent integrity during storage.

Protocol B: Precision Weighing (The "Difference" Method)

Direct weighing on an open balance pan is prohibited due to moisture uptake during the weighing process. The Weighing by Difference method is the only authoritative way to ensure accurate stoichiometry.

Equipment:

  • Analytical Balance (0.1 mg precision) inside a draft shield (or vented enclosure).

  • Weighing bottle with a ground-glass stopper (low form).

  • Solvent vessel (prepared in advance).[2]

Step-by-Step Procedure:

  • Preparation: Dry the weighing bottle and stopper in an oven (100°C) and cool in a desiccator.

  • Load: In the fume hood, transfer an approximate amount of Piperazine 2HCl (slightly more than needed) into the weighing bottle. Close the stopper immediately.

  • Initial Weigh (

    
    ):  Place the closed bottle on the balance. Record the mass.
    
  • Transfer: Take the bottle to your reaction vessel. Remove the stopper, carefully tap the required amount into the vessel, and immediately replace the stopper.

    • Note: Do not use a spatula during transfer if possible; tapping prevents cross-contamination and speed issues.

  • Final Weigh (

    
    ):  Reweigh the closed bottle.
    
  • Calculation:

    
    
    

Why this works: The reagent is never exposed to the balance environment while the reading is stabilizing. The balance reads a closed, static system.

Protocol C: Solubilization and pH Adjustment

Piperazine 2HCl is acidic in solution. Dissolution is rapid but requires pH adjustment for buffering applications.

Workflow:

  • Solvent: Use degassed, deionized water (18.2 MΩ).

  • Dissolution: Add the solid to 80% of the final solvent volume. Stir magnetically.

    • Caution: Dissolution may be slightly exothermic.

  • pH Adjustment:

    • The initial pH will be acidic (~pH 1-3 depending on concentration).

    • To create a buffer (pKa values ~5.3 and ~9.7), add NaOH (pellets or concentrated solution) dropwise while monitoring with a calibrated pH probe.

    • Critical: Do not overshoot. Back-titrating with HCl adds unwanted ionic strength (

      
       ions).
      
  • Final Volume: Once pH is stable, dilute to the final volume mark.

DOT Diagram: Solubilization Workflow

SolutionPrep Solid Weighed Solid (Piperazine 2HCl) Mix Dissolve (Stir Bar) Solid->Mix Water Water (80% Vol) Water->Mix pH Adjust pH (NaOH) Mix->pH Vol QS to Final Vol pH->Vol

Figure 2: Standard workflow for preparing Piperazine buffers from dihydrochloride salt.

Quality Control & Troubleshooting

Validation: If precise stoichiometry is vital (e.g., enzyme kinetics), you must validate the water content of your "dry" salt.

  • Method: Karl Fischer Titration (Volumetric).[3]

  • Expected Value: < 1.0% water for high-grade anhydrous salts.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Balance drift (increasing mass) Moisture absorption during weighing.Switch to "Weighing by Difference" method immediately.
Clumps in bottle Seal failure; moisture ingress.Grind in a mortar (inside hood) and dry in a vacuum oven at 60°C, or discard if purity is critical.
Cloudy Solution Incomplete dissolution or carbonate formation.Ensure water is degassed. Check pH; piperazine free base is less soluble than the salt.
Allergic reaction (sneezing) Inhalation of dust.STOP WORK. Evacuate area. Review fume hood performance and PPE.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8893, Piperazine dihydrochloride. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). Piperazine dihydrochloride: Systemic Safety and Sensitization Data. NIOSH Pocket Guide to Chemical Hazards.[4][5] Retrieved from [Link]

  • Michigan Technological University. Weighing by Difference Protocol. Department of Chemistry, Laboratory Techniques. Retrieved from [Link]

Sources

Application

Topic: Storage Stability of 2-Tert-butyl-1-methylpiperazine Dihydrochloride Solutions

An Application Note and Protocol for Researchers Abstract This comprehensive application note provides a robust framework for evaluating the storage stability of solutions containing 2-Tert-butyl-1-methylpiperazine dihyd...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This comprehensive application note provides a robust framework for evaluating the storage stability of solutions containing 2-Tert-butyl-1-methylpiperazine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the fundamental principles and scientific rationale behind the protocol design. We will delve into the physicochemical properties of the molecule, explore potential degradation pathways, and provide detailed, self-validating protocols for forced degradation and long-term stability studies, all grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines. The core of this document is a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method, which serves as the cornerstone for accurately quantifying the parent compound in the presence of its potential degradants.

Introduction: The Imperative of Stability Testing

2-Tert-butyl-1-methylpiperazine dihydrochloride is a substituted piperazine derivative of interest in pharmaceutical research and development. Like all active pharmaceutical ingredients (APIs), understanding its chemical stability is not merely a regulatory formality but a critical component of ensuring safety, efficacy, and quality.[1] Changes in the chemical integrity of an API can lead to loss of potency or the formation of toxic degradation products.[1]

Stability testing provides essential data to determine appropriate storage conditions and to establish a re-test period or shelf life for the drug substance.[2][3] This process involves subjecting the compound to a variety of environmental conditions to accelerate its degradation, thereby revealing its intrinsic stability characteristics.[4] The foundational guidelines for this process are provided by the ICH, particularly guideline Q1A(R2), which mandates stress testing to elucidate degradation pathways and to prove the specificity of analytical methods.[5][6][7] This application note will provide the scientific framework and actionable protocols to meet these rigorous standards.

Physicochemical Profile of 2-Tert-butyl-1-methylpiperazine Dihydrochloride

A molecule's structure is the primary determinant of its stability. The subject compound is a dihydrochloride salt of a disubstituted piperazine. Let's dissect its key structural features:

  • Piperazine Ring: This six-membered heterocyclic amine is the core scaffold. Piperazine is a weak base and its nitrogen atoms are susceptible to oxidation.[8][9] The ring itself is conformationally stable.[10][11]

  • Tert-butyl Group: This bulky, sterically hindering group at the 2-position may offer some protection against certain chemical attacks on the adjacent ring structure.

  • N-Methyl Group: The methyl group on one of the ring nitrogens makes it a tertiary amine, which can influence its reactivity compared to the secondary amine at the 4-position.

  • Dihydrochloride Salt: Formulating the basic piperazine derivative as a hydrochloride salt significantly enhances its aqueous solubility and generally improves its stability in the solid state.[12][13] In solution, the pH will be acidic, which can be a crucial factor in preventing base-catalyzed degradation.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Chemical Name 2-tert-butyl-1-methylpiperazine dihydrochloride[14][15]
Molecular Formula C₉H₂₂Cl₂N₂[15]
Molecular Weight 229.19 g/mol [15]
Appearance Typically a solid[16]
Solubility Freely soluble in water[9]

Potential Degradation Pathways

Understanding potential degradation mechanisms is key to designing a robust stability study and developing a truly stability-indicating analytical method. For this molecule, we anticipate the following pathways:

  • Oxidation: The lone pairs of electrons on the nitrogen atoms, particularly the secondary amine, are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ions. Oxidative degradation could lead to N-oxides or ring-opening products.[8]

  • pH-Dependent Degradation: While the hydrochloride salt form provides an initially acidic pH, exposure to basic conditions could deprotonate the amines, potentially making them more susceptible to other forms of degradation. Extreme pH (both acidic and basic) can catalyze hydrolysis of impurities or, in some cases, the ring itself, though piperazine rings are generally stable to hydrolysis.[6][8]

  • Thermal Degradation: Elevated temperatures provide the energy to overcome activation barriers for degradation reactions. While piperazine itself shows good thermal resistance, long-chain substituents or other functional groups can create vulnerabilities.[10][17][18]

  • Photodegradation: Exposure to UV or visible light can induce photolytic reactions, often involving radical mechanisms. Storing solutions in light-resistant containers is a crucial preventative measure.[8]

cluster_0 Potential Degradation Pathways Parent Molecule Parent Molecule Oxidative Degradants Oxidative Degradants Parent Molecule->Oxidative Degradants O₂, Peroxides Hydrolytic Degradants Hydrolytic Degradants Parent Molecule->Hydrolytic Degradants H⁺ / OH⁻, H₂O Thermal Degradants Thermal Degradants Parent Molecule->Thermal Degradants Δ (Heat) Photolytic Degradants Photolytic Degradants Parent Molecule->Photolytic Degradants hν (Light)

Caption: Potential degradation pathways for amine-containing pharmaceuticals.

Designing a Comprehensive Stability Study: The Workflow

A successful stability study is a systematic process. It begins with forced degradation to understand the molecule's vulnerabilities and concludes with long-term and accelerated studies to establish a re-test period. This workflow ensures that the analytical method is validated for its intended purpose—to see what it needs to see.

The primary goal of forced degradation is to achieve 5-20% degradation of the active ingredient.[5][7] This level of degradation is sufficient to produce and detect primary degradation products without leading to secondary, more complex breakdown pathways that may not be relevant to normal storage conditions.[5]

cluster_workflow Stability Study Workflow A Develop & Validate Stability-Indicating HPLC Method B Prepare Stock Solution of 2-Tert-butyl-1-methylpiperazine dihydrochloride A->B C Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->C D Analyze Stressed Samples by HPLC C->D E Assess Peak Purity & Mass Balance. Identify Degradants if necessary. D->E F Set Up Long-Term & Accelerated Stability Studies E->F Method Confirmed as Stability-Indicating G Pull Samples at Defined Time Points F->G H Analyze Samples by Validated HPLC Method G->H I Evaluate Data & Determine Re-Test Period / Shelf Life H->I

Caption: Workflow for a comprehensive pharmaceutical stability study.

Analytical Methodology: A Stability-Indicating HPLC-UV Method

The cornerstone of any stability study is the analytical method. A stability-indicating method (SIAM) is a validated quantitative procedure that can accurately measure the decrease in the amount of the active ingredient due to degradation.[19][20]

Challenge: Substituted piperazines often lack a strong UV chromophore, making detection challenging. While direct detection at low wavelengths (e.g., 200-215 nm) is possible, it may lack the required sensitivity and specificity. For rigorous analysis, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to create a derivative with strong UV absorbance.[21] However, for the purpose of this protocol, we will outline a direct UV detection method, which is often sufficient for initial stability assessments.

Table 2: Proposed HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good retention for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for basic amines.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% B to 95% B over 20 minutesA broad gradient ensures elution of the parent compound and any potential degradants with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.
Detection UV at 210 nmLow wavelength for detecting compounds without strong chromophores.
Diluent Mobile Phase A or WaterEnsures compatibility with the mobile phase and good peak shape.

Method Validation: This method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, range, accuracy, precision, and robustness before being used for stability sample analysis.[4][22]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[23][24]

Protocol 1: Preparation of Stock Solution
  • Objective: To prepare a 1.0 mg/mL stock solution of 2-Tert-butyl-1-methylpiperazine dihydrochloride.

  • Procedure:

    • Accurately weigh approximately 25 mg of 2-Tert-butyl-1-methylpiperazine dihydrochloride into a 25 mL volumetric flask.

    • Record the exact weight.

    • Add approximately 15 mL of HPLC-grade water (or mobile phase A) to the flask and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the same solvent.

    • Mix thoroughly by inverting the flask 15-20 times. This is your Stock Solution .

Protocol 2: Forced Degradation Studies

For each condition, a control sample (stored at 5 °C, protected from light) should be prepared by diluting the stock solution to the working concentration without the stressor. The goal is to achieve 5-20% degradation.[5][7] Ramping up the stress duration or reagent concentration may be necessary.

Working Concentration: Prepare a ~100 µg/mL working solution for each stress condition.

  • A. Acid Hydrolysis

    • Pipette 1 mL of Stock Solution into a 10 mL volumetric flask.

    • Add 1 mL of 1N HCl.

    • Heat in a water bath at 80 °C for 4 hours.

    • Cool to room temperature.

    • Carefully neutralize the solution by adding 1 mL of 1N NaOH.

    • Dilute to volume with water. Analyze by HPLC.

  • B. Base Hydrolysis

    • Pipette 1 mL of Stock Solution into a 10 mL volumetric flask.

    • Add 1 mL of 1N NaOH.

    • Heat in a water bath at 80 °C for 4 hours.

    • Cool to room temperature.

    • Carefully neutralize the solution by adding 1 mL of 1N HCl.

    • Dilute to volume with water. Analyze by HPLC.

  • C. Oxidative Degradation

    • Pipette 1 mL of Stock Solution into a 10 mL volumetric flask.

    • Add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to volume with water. Analyze by HPLC immediately.

  • D. Thermal Degradation

    • Pipette 1 mL of Stock Solution into a 10 mL volumetric flask and dilute to volume with water.

    • Transfer the solution to a sealed vial.

    • Place the vial in an oven at 80 °C for 48 hours.

    • Cool to room temperature. Analyze by HPLC.

  • E. Photostability

    • Pipette 1 mL of Stock Solution into a 10 mL volumetric flask and dilute to volume with water.

    • Transfer the solution to a quartz vial (or a clear glass vial).

    • Prepare a "dark control" by wrapping an identical vial in aluminum foil.

    • Expose the samples to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • Analyze both the exposed and dark control samples by HPLC.

Protocol 3: Long-Term and Accelerated Stability Study Setup
  • Objective: To evaluate the stability of the solution under defined storage conditions over time.

  • Procedure:

    • Prepare a bulk solution of 2-Tert-butyl-1-methylpiperazine dihydrochloride at the desired concentration in the final formulation buffer/solvent.

    • Aliquot the solution into multiple vials made of the intended storage material (e.g., amber glass).

    • Seal the vials securely.

    • Place a set of vials into chambers maintained at the following conditions:

      • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

      • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

    • Pull vials for analysis at specified time points (e.g., 0, 1, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated).

    • Analyze the samples using the validated stability-indicating HPLC method.

Data Analysis and Interpretation

The stability of the compound is assessed by monitoring the assay of the parent compound and the increase in degradation products over time.

Table 3: Sample Stability Data Summary (Accelerated Conditions: 40°C/75%RH)

Time Point (Months)Assay of Parent (%)Individual Impurity 1 (%)Total Impurities (%)Mass Balance (%)
0100.0< 0.050.08100.1
199.10.350.95100.0
397.50.882.4599.9
695.21.524.6599.8

Mass Balance: This is a critical calculation to ensure all components are accounted for. It is calculated as: Mass Balance (%) = Assay of Parent (%) + Σ Area of All Impurities (%) A good mass balance (typically 98-102%) provides confidence that the analytical method is detecting all major degradation products.

Conclusion

This application note provides a comprehensive and scientifically grounded approach to evaluating the storage stability of 2-Tert-butyl-1-methylpiperazine dihydrochloride solutions. By integrating an understanding of the molecule's inherent properties with the systematic stress testing protocols outlined by ICH guidelines, researchers can confidently establish its degradation profile. The provided HPLC method serves as a robust starting point for developing a validated, stability-indicating analytical procedure. Adherence to these principles and protocols will ensure the generation of high-quality, reliable stability data essential for advancing pharmaceutical development programs.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Guidelines: Stress Degradation Study, International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV, Journal of Chemical and Pharmaceutical Research. [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class, National Institute of Justice. [Link]

  • Forced Degradation Studies | ICH Stability Testing, BioPharmaSpec. [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects, YouTube. [Link]

  • Importance of Forced Degradation Study in Pharmaceutical Industry-A Review, ResearchGate. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture, The University of Texas at Austin. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs, National Center for Biotechnology Information. [Link]

  • Determination of piperazine derivatives in “Legal Highs”, ResearchGate. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs, Auburn University. [Link]

  • Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge, PubMed. [Link]

  • Thermal degradation of piperazine and its structural analogs, ResearchGate. [Link]

  • (R)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride, LookChem. [Link]

  • Thermal Degradation of Piperazine and Its Structur, Scribd. [Link]

  • SAFETY DATA SHEET, Fisher Scientific. [Link]

  • 2-tert-butyl-1-methylpiperazine dihydrochloride (C9H20N2), PubChemLite. [Link]

  • Piperazine, Wikipedia. [Link]

  • Stability-Indicating HPLC Method Development, Waters Corporation. [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines, ACS Publications. [Link]

  • 2-tert-butyl-1-methylpiperazine dihydrochloride, Thoreauchem. [Link]

  • Piperazine, Wikipedia. [Link]

  • Stability Indicating HPLC Method Development and Validation, SciSpace. [Link]

  • Stability Indicating HPLC Method Development –A Review, International Journal of Trend in Scientific Research and Development. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices, LCGC International. [Link]

  • Stability Indicating HPLC Method Development: A Review, International Research Journal of Pharmacy and Medical Sciences. [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline, National Center for Biotechnology Information. [Link]

  • tert-Butyl 2-methylpiperazine-1-carboxylate, PubChem. [Link]

  • Guideline on stability testing: stability testing of existing active substances and related finished products, European Medicines Agency. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Reaction Yields with Sterically Hindered Piperazines

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in leveraging sterically hindered piperazines to achieve superior reaction outcomes. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in leveraging sterically hindered piperazines to achieve superior reaction outcomes. This guide is designed to provide not just procedural instructions, but a deep, mechanistic understanding to inform your experimental design and troubleshoot challenges effectively. We will explore the nuances of using these valuable building blocks, particularly in the context of palladium-catalyzed cross-coupling reactions, to help you navigate the complexities of modern synthetic chemistry.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the use of sterically hindered piperazines in organic synthesis.

Q1: Why should I consider using a sterically hindered piperazine over a simpler, unhindered one?

A1: Sterically hindered piperazines, such as those with bulky N-substituents or substitution on the carbon backbone (e.g., 2,6-dimethylpiperazine), offer several advantages. The steric bulk can enhance selectivity by disfavoring undesired side reactions, such as the formation of over-arylated products. In palladium-catalyzed reactions, this steric hindrance can also promote the crucial reductive elimination step, which is often the product-forming step of the catalytic cycle, leading to improved reaction rates and yields.[1][2]

Q2: What are the most common challenges encountered when working with sterically hindered piperazines?

A2: The primary challenges include lower nucleophilicity compared to their unhindered counterparts, which can lead to sluggish or incomplete reactions. Solubility can also be a concern, as bulky substituents can decrease the solubility of the piperazine in common organic solvents.[3][4] Additionally, the steric bulk can sometimes inhibit the desired reaction if the catalytic system is not properly optimized.

Q3: How do I choose the right palladium catalyst and ligand for my sterically hindered piperazine?

A3: The choice of catalyst and ligand is critical. For sterically demanding amines, bulky, electron-rich phosphine ligands are often necessary to achieve high yields, particularly with less reactive aryl chlorides.[5][6] Ligands like XPhos, RuPhos, and BrettPhos are excellent starting points.[5][6] Modern palladacycle precatalysts (e.g., G3 or G4) are often more effective than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly and efficiently.[5]

Q4: Which bases are recommended for reactions involving sterically hindered piperazines?

A4: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium hexamethyldisilazide (LHMDS) are commonly used to deprotonate the piperazine and facilitate the reaction.[6] For substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[5][6]

Troubleshooting Guides

This section provides a more in-depth, systematic approach to resolving common issues encountered during experiments with sterically hindered piperazines.

Guide 1: Low or No Reaction Conversion

Low or no conversion is a frequent challenge. The following decision tree can guide your troubleshooting process:

G start Low/No Conversion reagent_check 1. Verify Reagent Quality & Integrity start->reagent_check catalyst_check 2. Evaluate Catalyst System reagent_check->catalyst_check Reagents OK reagent_purity Purity of Piperazine, Aryl Halide, and Base? reagent_check->reagent_purity conditions_check 3. Assess Reaction Conditions catalyst_check->conditions_check Catalyst System OK catalyst_activity Catalyst/Precatalyst Active? catalyst_check->catalyst_activity substrate_check 4. Consider Substrate Reactivity conditions_check->substrate_check Conditions OK base_choice Base Strength & Solubility Appropriate? conditions_check->base_choice reagent_air_moisture Air/Moisture Sensitivity Addressed? reagent_purity->reagent_air_moisture Pure purify_reagents Action: Purify starting materials (distillation, recrystallization). reagent_purity->purify_reagents Impure use_inert_atmosphere Action: Use anhydrous, degassed solvents. Run under inert atmosphere (Ar/N2). reagent_air_moisture->use_inert_atmosphere No ligand_choice Appropriate Ligand for Hindered Amine? catalyst_activity->ligand_choice Active use_fresh_catalyst Action: Use fresh precatalyst (e.g., G3/G4 palladacycle). catalyst_activity->use_fresh_catalyst Degraded screen_ligands Action: Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos). ligand_choice->screen_ligands No temperature_check Temperature Optimized? base_choice->temperature_check Yes screen_bases Action: Screen strong, non-nucleophilic bases (NaOtBu, LHMDS) or weaker bases (Cs2CO3, K3PO4) for sensitive substrates. base_choice->screen_bases No solvent_choice Solvent Promoting Solubility? temperature_check->solvent_choice Yes increase_temp Action: Incrementally increase temperature (e.g., 80-110 °C). temperature_check->increase_temp No screen_solvents Action: Screen solvents like toluene, dioxane, or THF. Consider co-solvents for solubility issues. solvent_choice->screen_solvents No

Caption: Troubleshooting workflow for low or no reaction conversion.

Guide 2: Formation of Side Products

The appearance of unexpected products can significantly lower the yield of your desired compound. Here’s how to address common side reactions:

Side ProductPlausible Cause(s)Recommended Solutions
Hydrodehalogenation (Aryl halide is reduced to the corresponding arene)1. Presence of water or other proton sources. 2. Certain bases or solvents can act as hydride donors. 3. Catalyst-mediated decomposition of the amine.1. Ensure strictly anhydrous conditions. 2. Switch to a non-protic solvent and a base less prone to acting as a hydride source (e.g., from an alkoxide to a carbonate or phosphate).[5]
Homocoupling (Dimerization of the aryl halide or amine)1. Presence of oxygen, which can affect the Pd(0) catalyst. 2. Suboptimal catalyst loading or temperature.1. Thoroughly degas all solvents and maintain a strict inert atmosphere. 2. Optimize catalyst loading and reaction temperature.[5]
Over-arylation (Formation of a bis-aryl piperazine)1. High reactivity of the initial N-arylpiperazine product. 2. Insufficient steric hindrance to prevent a second coupling.1. Use a more sterically hindered piperazine if possible. 2. Adjust the stoichiometry to use a slight excess of the piperazine.

The Role of Steric Hindrance in the Catalytic Cycle

Understanding the mechanistic underpinnings of how sterically hindered piperazines and ligands influence the catalytic cycle is key to rational reaction design.

G cluster_0 Catalytic Cycle cluster_1 Influence of Steric Hindrance Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition (Ar-X) Pd0->OA PdII_Aryl L-Pd(II)(Ar)(X) OA->PdII_Aryl Ligand_Exchange Amine Coordination (Piperazine) PdII_Aryl->Ligand_Exchange PdII_Amine [L-Pd(II)(Ar)(Piperazine)]+X- Ligand_Exchange->PdII_Amine Deprotonation Base-mediated Deprotonation PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(Piperazide) Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE Product Ar-Piperazine (Product) RE->Product Product->Pd0 Regenerates Catalyst Bulky_Ligand Bulky Ligand (L) (e.g., XPhos) Bulky_Ligand->RE Promotes (Relieves steric strain) Hindered_Piperazine Hindered Piperazine Hindered_Piperazine->Ligand_Exchange May slow down Hindered_Piperazine->RE Can accelerate (destabilizes Pd-N bond)

Caption: The palladium-catalyzed amination cycle and the influence of steric hindrance.

Bulky phosphine ligands are crucial as they promote the reductive elimination step.[1] This is because the formation of the C-N bond from the L-Pd(II)(Ar)(Piperazide) intermediate relieves steric strain around the metal center.[1] Steric hindrance on the piperazine itself can have a dual effect. While it may slightly slow the initial coordination to the palladium center, it can also destabilize the resulting palladium-amido complex, thereby facilitating the product-forming reductive elimination.

Experimental Protocols

The following protocols provide a starting point for your experiments. Optimization will likely be necessary based on your specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Piperazine

This protocol is adapted for a small-scale (1.0 mmol) reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 eq)

  • Sterically hindered piperazine (e.g., N-Boc-piperazine, 1.2 mmol, 1.2 eq)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox, add the aryl halide, palladium precatalyst, and base to the oven-dried reaction vial.

  • Seal the vial with a cap containing a PTFE septum.

  • If not in a glovebox, purge the vial with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the piperazine via syringe (if liquid) or as a solid in step 1.

  • Place the vial in a preheated oil bath or heating block (typically 80-110 °C).

  • Stir the reaction for the required time, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Ligand and Base Screening

The choice of ligand and base can dramatically impact the yield of the amination of a sterically hindered piperazine. The following table provides representative data for the coupling of 4-chlorotoluene with N-Boc-piperazine.

EntryPalladium Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2.4)NaOtBu (1.4)Toluene1001295
2Pd(OAc)₂ (2)RuPhos (4)LHMDS (1.5)Dioxane1101888
3XPhos Pd G3 (2)-Cs₂CO₃ (2.0)t-BuOH1002475
4Pd₂(dba)₃ (1)BrettPhos (2.4)K₃PO₄ (2.0)Toluene1102482

This data is illustrative and compiled from typical outcomes reported in the literature. Actual results may vary.[5][6]

References

  • BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem Technical Support.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • University of Nottingham. (n.d.).
  • LibreTexts. (2023, January 14). 7.1.
  • Organic Chemistry Portal. (2023). Synthesis of piperazines.
  • ACS Publications. (2025, May 27). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines.
  • Wikipedia. (2024).
  • Hartwig Group. (n.d.).
  • Royal Society of Chemistry. (2019, December 12).
  • ChemRxiv. (2025). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis.
  • PMC. (n.d.).
  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Solubility of Things. (n.d.). Piperazine.
  • The Hartwig Group. (2012). Reductive Elimination of Alkylamines from Low-Valent, Alkylpalladium(II) Amido Complexes. J. Am. Chem. Soc., 134, 15281–15284.
  • Beilstein Journals. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.
  • ResearchGate. (n.d.). A) Graphical depiction of workflow for ligand screening (0.05 mmol) to...
  • Organic Chemistry Portal. (2008).
  • White Rose Research Online. (2023, March 22).
  • PMC. (n.d.). Reductive Elimination from Sterically Encumbered Ni–Polypyridine Complexes.
  • PubMed. (2008, January 17).
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Organic Chemistry Portal. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Org. Lett., 18, 5272-5275.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • BenchChem. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2016, April 13).
  • Unchained Labs. (n.d.). Unleashing high-throughput reaction screening.
  • PMC. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity.
  • Wiley Online Library. (2025, November 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • SINTEF. (n.d.). Solid liquid solubility of piperazine.
  • Suresh Gyan Vihar University. (n.d.).
  • ResearchGate. (n.d.). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole.
  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Comparison of frequency of reported yield values for Buchwald-Hartwig....
  • PMC. (n.d.).
  • PMC. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds.
  • Royal Society of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry.
  • ResearchGate. (2014). The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique. Energy Procedia, 63, 1256-1267.
  • ResearchGate. (2025, August 6).
  • Wiley Analytical Science. (2019, July 9).
  • University of Leicester. (2025, August 27). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline.
  • CORE. (2021, December 1).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Position Substituted Piperazines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the significant challenge of steric hindrance in the synthesis and functionalization of 2-position substituted piperazines. These scaffolds are crucial in medicinal chemistry, but their synthesis can be hampered by steric bulk at the C2 position, leading to low yields and undesired side reactions. This resource is designed to provide not only solutions but also the underlying mechanistic rationale to empower your experimental design.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues encountered during the synthesis and modification of 2-substituted piperazines.

Q1: I am experiencing consistently low yields in the N-arylation of my 2-methylpiperazine with an electron-rich aryl halide. What are the likely causes and how can I improve the reaction efficiency?

A1: Low yields in the N-arylation of sterically hindered piperazines like 2-methylpiperazine are a common challenge, often stemming from a combination of electronic and steric factors.

Core Problem: The electron-donating methyl group at the 2-position increases the nucleophilicity of the adjacent nitrogen. However, its steric bulk can significantly impede the approach of the aryl halide to the palladium catalyst's coordination sphere during the key steps of the catalytic cycle. This is especially problematic with electron-rich aryl halides, which undergo slower oxidative addition.

Troubleshooting Strategies:

  • Catalyst and Ligand Selection: This is the most critical parameter to optimize.

    • Palladium Precatalyst: While traditional catalysts like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, newer generation pre-catalysts often show superior performance with challenging substrates.[1]

    • Ligand Choice: The choice of phosphine ligand is paramount. For sterically demanding couplings, bulky, electron-rich biarylphosphine ligands are often necessary to promote both oxidative addition and reductive elimination.

      • Initial Screening: Start with commonly used ligands for hindered couplings such as XPhos, RuPhos, or BrettPhos. These ligands create a sterically demanding environment around the palladium center that can facilitate the coupling of hindered substrates.[2]

      • NHC Ligands: N-heterocyclic carbene (NHC) ligands are another excellent option as they are often more stable and can be highly effective in sterically hindered couplings.[3]

  • Base and Solvent Optimization:

    • Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig aminations.[4] If solubility is an issue, consider using lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).

    • Solvent: Aprotic, non-polar solvents are generally preferred. Toluene and dioxane are standard choices.[1] In some cases, a more polar solvent like tert-butanol or a mixture of solvents can improve solubility and reaction rates.[5]

  • Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to degradation. A systematic screen of temperatures (e.g., 80 °C, 100 °C, 120 °C) is recommended.

    • Concentration: Lower concentrations can sometimes disfavor the formation of undesired byproducts.[2]

Experimental Workflow for Optimization:

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Path cluster_2 Successful Outcome A 2-Methylpiperazine (1.2 eq) G Low Yield (<30%) A->G B Aryl Halide (1.0 eq) B->G C Pd Pre-catalyst (2 mol%) C->G D Ligand (4 mol%) D->G E Base (1.5 eq) E->G F Solvent (Toluene) F->G H Screen Ligands (XPhos, RuPhos, BrettPhos, NHC) G->H Primary Action I Optimize Base (NaOtBu, LiHMDS, K3PO4) H->I If still low L Improved Yield (>70%) H->L J Vary Temperature (80-120°C) I->J If still low I->L K Adjust Concentration J->K Fine-tuning J->L K->L

Caption: Troubleshooting workflow for low-yield N-arylation.

Q2: I'm attempting a double N,N'-arylation on a 2,5-dimethylpiperazine, but I'm only isolating the mono-arylated product. How can I drive the reaction to completion?

A2: Achieving symmetrical N,N'-disubstitution on a sterically hindered piperazine like 2,5-dimethylpiperazine is challenging due to the significant steric hindrance at both nitrogen atoms.[6]

Core Problem: The first N-arylation proceeds, but the resulting mono-arylated product is even more sterically hindered, making the second N-arylation kinetically very unfavorable. The electronic deactivation of the remaining nitrogen by the newly introduced aryl group also contributes to the difficulty of the second coupling.

Troubleshooting Strategies:

  • Increase Reagent Stoichiometry:

    • Aryl Halide: Use a larger excess of the aryl halide (e.g., 2.5-3.0 equivalents) to increase the probability of the second coupling event.

    • Base: Ensure a sufficient excess of the base (at least 3.0 equivalents) to facilitate both deprotonation steps.

  • More Forcing Reaction Conditions:

    • Higher Temperatures: You may need to use higher temperatures than for a mono-arylation, potentially up to 140-150 °C. Be mindful of potential substrate or product degradation.

    • Longer Reaction Times: These reactions can be sluggish. Monitor the reaction by LC-MS or GC-MS over an extended period (24-48 hours).

  • Alternative Coupling Methodologies:

    • Ullmann Condensation: While often requiring harsher conditions (higher temperatures and copper catalysts), the Ullmann condensation can sometimes be effective for sterically demanding couplings where palladium-catalyzed methods fail.[7][8]

    • Nickel Catalysis: Nickel-catalyzed aminations are gaining traction as a powerful alternative to palladium. Nickel catalysts can exhibit different reactivity patterns and may be more effective for certain sterically hindered substrates.[9]

Comparative Table of N-Arylation Strategies:

MethodCatalyst SystemTypical TemperatureKey AdvantagesKey Disadvantages
Buchwald-Hartwig Pd(0) with phosphine ligands80-120 °CBroad substrate scope, mild conditions.[10]Can be sensitive to steric hindrance.
Ullmann Condensation Cu(I) or Cu(0)150-210 °CEffective for some hindered substrates.[7]Harsher conditions, often requires polar solvents.
Nickel-Catalyzed Amination Ni(0) or Ni(I) with ligands60-130 °CCan couple challenging substrates, lower cost.[9]Ligand design is crucial and can be less developed.
Q3: My attempt to introduce a bulky substituent at the 2-position via direct C-H functionalization resulted in a complex mixture of products. What went wrong?

A3: Direct C-H functionalization of the piperazine ring is a powerful but often challenging strategy, particularly when aiming for regioselectivity at the sterically hindered 2-position.[11]

Core Problem: The piperazine ring has multiple C-H bonds with similar reactivity, leading to a lack of regioselectivity. The presence of two nitrogen atoms can also lead to complex coordination with the metal catalyst.

Troubleshooting Strategies:

  • Directed Lithiation: This is a more controlled approach for C-H functionalization.

    • Protecting Groups: The use of a directing group, most commonly a tert-butoxycarbonyl (Boc) group on one of the nitrogens, is essential.[12] The Boc group directs the lithiation to the adjacent C-H bond.

    • Lithiation Conditions: Use a strong, non-nucleophilic base like sec-butyllithium (s-BuLi) in the presence of a chelating agent like TMEDA at low temperatures (-78 °C).[12]

    • Electrophile Quench: After lithiation, the resulting organolithium species can be quenched with a suitable electrophile to introduce the desired substituent.

  • Orthogonal Protecting Group Strategy: For more complex substitutions, an orthogonal protecting group strategy can provide precise control.[6][13]

    • Protect one nitrogen with an acid-labile group (e.g., Boc) and the other with a group that can be removed under different conditions (e.g., benzyloxycarbonyl, Cbz, removed by hydrogenolysis).[6][13]

    • This allows for sequential functionalization of the ring and the nitrogen atoms.

Diagram of Directed Lithiation:

G A N-Boc-Piperazine B s-BuLi / TMEDA -78°C A->B Step 1: Lithiation C α-Lithiated Intermediate B->C D Electrophile (E+) C->D Step 2: Quench E 2-Substituted N-Boc-Piperazine D->E

Caption: Directed lithiation of N-Boc-piperazine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best general strategies for synthesizing enantiomerically pure 2-substituted piperazines?

A1: The synthesis of enantiopure 2-substituted piperazines typically starts from chiral precursors.

  • From α-Amino Acids: This is a common and effective strategy. The amino acid provides the stereocenter, and the piperazine ring is then constructed around it.[14]

  • Asymmetric Synthesis: Asymmetric lithiation using a chiral ligand like (-)-sparteine or a (+)-sparteine surrogate can be used to deprotonate one of the enantiotopic C-H bonds adjacent to the nitrogen in an N-Boc protected piperazine, followed by quenching with an electrophile.[12]

Q2: How do protecting groups influence the outcome of reactions involving 2-substituted piperazines?

A2: Protecting groups are critical for controlling reactivity and regioselectivity.

  • Mono-protection: Using a single protecting group, such as Boc, allows for selective functionalization of the unprotected nitrogen.[6] This is a fundamental strategy for creating unsymmetrical N,N'-disubstituted piperazines.

  • Orthogonal Protection: Employing two different protecting groups that can be removed under distinct conditions (e.g., Boc and Cbz) provides maximum control for multi-step syntheses, allowing for the sequential introduction of different substituents at both the nitrogen and carbon atoms.[6][13]

Q3: Are there any "green" or more sustainable approaches for the synthesis of 2-substituted piperazines?

A3: Yes, there is a growing interest in developing more environmentally friendly synthetic methods.

  • Solvent-Free Reactions: Some palladium-catalyzed N-arylations can be performed under solvent-free conditions, significantly reducing waste.[15]

  • Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and reduced byproduct formation.[2] This can also improve the safety of a process.

  • Catalyst Recycling: The use of heterogeneous catalysts or developing methods for recycling homogeneous catalysts can reduce the environmental impact of heavy metals.[4]

Q4: When should I consider an alternative to the Buchwald-Hartwig amination for N-arylation?

A4: While the Buchwald-Hartwig amination is a powerful and versatile reaction, there are situations where alternatives may be more suitable.[10]

  • Highly Sterically Hindered Substrates: For extremely bulky substrates where even the most advanced Buchwald-Hartwig systems fail, the Ullmann condensation, despite its harsher conditions, might be a viable option.[7]

  • Cost-Sensitive Large-Scale Synthesis: For industrial applications, the cost of palladium and specialized phosphine ligands can be a significant factor. In such cases, exploring copper- or nickel-catalyzed methods may be more economical.[16]

  • Specific Heteroaryl Halides: Certain heteroaryl halides can be problematic in palladium catalysis due to catalyst inhibition or side reactions. In these instances, alternative coupling methods should be screened.

Section 3: Detailed Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Piperazine

Materials:

  • 2-Substituted piperazine (1.2 eq.)

  • Aryl halide (1.0 eq.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[1]

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)[1]

  • Sodium tert-butoxide (1.4 eq.)[1]

  • Anhydrous toluene or dioxane[1]

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide, 2-substituted piperazine, palladium pre-catalyst, and phosphine ligand.

  • Add the sodium tert-butoxide.

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). Reaction Chemistry & Engineering.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). DiVA.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
  • Assembly of 2-substituted piperazines 1 (a) and fused piperazine...
  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
  • Buchwald–Hartwig amin
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida.
  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016).
  • Ullmann condens
  • Ullmann Reaction. Organic Chemistry Portal.
  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Chemistry Portal.
  • Nickel-mediated amination chemistry.
  • Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)
  • The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. BenchChem.

Sources

Troubleshooting

Technical Support Center: HCl Removal from 2-Tert-butyl-1-methylpiperazine

[1] Introduction The removal of excess Hydrogen Chloride (HCl) from 2-Tert-butyl-1-methylpiperazine is a critical purification step.[1] This intermediate is frequently used in the synthesis of GPCR ligands and antiviral...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

The removal of excess Hydrogen Chloride (HCl) from 2-Tert-butyl-1-methylpiperazine is a critical purification step.[1] This intermediate is frequently used in the synthesis of GPCR ligands and antiviral agents.[2] While the tert-butyl group provides lipophilicity that aids in organic extraction, its steric bulk—combined with the basicity of the N1-methyl group—creates unique challenges in neutralization kinetics and salt solubility.[2]

This guide provides three validated protocols for generating the free base, ranging from high-throughput scavenging to kilogram-scale extraction.[1][2]

Quick Reference: Method Selection Matrix

Before proceeding, select the protocol that matches your scale and purity requirements.[2]

MethodSelection Start Start: Select Scale SmallScale < 100 mg (High Throughput) Start->SmallScale LargeScale > 1 g (Process Scale) Start->LargeScale MethodA Protocol A: Solid-Supported Scavenging SmallScale->MethodA Fast, No Aqueous Workup HighPurity Ultra-High Purity Required? LargeScale->HighPurity MethodB Protocol B: Biphasic Extraction (LLE) HighPurity->MethodB No (Standard) MethodC Protocol C: Vacuum Distillation HighPurity->MethodC Yes ( volatile free base)

Figure 1: Decision matrix for selecting the appropriate neutralization strategy based on scale and purity needs.

Protocol A: Solid-Supported Scavenging (Small Scale / HTS)

Best for: <100 mg, parallel synthesis, or water-sensitive downstream reactions.[1]

This method uses a polymer-supported carbonate base to sequester the acid without introducing an aqueous phase, preventing emulsion formation common with lipophilic piperazines.[2]

Materials
  • Resin: MP-Carbonate (Macroporous polystyrene carbonate) or Amberlyst A26 (OH form).[1]

  • Solvent: DCM (Dichloromethane) or MeOH (Methanol).[1][2] Note: DCM swells polystyrene resins better, improving kinetics.[2]

Step-by-Step Workflow
  • Dissolution: Dissolve the crude HCl salt in DCM (approx. 10 mL/g). If solubility is poor, add 10% MeOH.[1][2]

  • Resin Addition: Add 3.0 - 4.0 equivalents of MP-Carbonate resin relative to the theoretical HCl content.[1][2]

    • Why 4 equivalents? Steric hindrance from the tert-butyl group can slow diffusion into the resin pores.[1][2] Excess equivalents drive the equilibrium.[1][2]

  • Agitation: Shake (do not stir with a magnetic bar, which grinds the resin) for 2–4 hours at room temperature.

  • Monitoring: Spot an aliquot on a wet pH strip.[1][2] The organic solution should indicate basicity (pH > 9) due to trace moisture allowing proton transfer.[2]

  • Filtration: Filter through a fritted syringe or Buchner funnel to remove the resin.[1][2]

  • Concentration: Evaporate the solvent under reduced pressure to yield the free base oil.

Troubleshooting Protocol A
IssueProbable CauseCorrective Action
Residual Cl⁻ detected Resin pore collapse or insufficient time.[1]Switch solvent to DCM/MeOH (9:1) to improve swelling; increase time to 6 hours.
Low Recovery Product adsorption to resin matrix.[1][2]Wash the filter cake with 2 volumes of MeOH containing 1% Et₃N.[2]

Protocol B: Biphasic Liquid-Liquid Extraction (Standard)

Best for: >1 gram, scale-up, and general preparative work.[1]

The lipophilicity provided by the tert-butyl group makes this molecule ideal for extraction into organic solvents, provided the pH is sufficiently high to suppress the ionization of the N1-methyl group (pKa ≈ 9.1).[2]

Key Parameters
  • Target pH: > 12.5 (Critical).

  • Solvent: MTBE (Methyl tert-butyl ether) or DCM.[1]

    • Expert Insight: MTBE is preferred over DCM.[1][2] The tert-butyl group on the piperazine interacts favorably with MTBE, and MTBE effectively avoids the "rag layer" (emulsion) often seen with chlorinated solvents and amines.[2]

Step-by-Step Workflow
  • Dissolution: Dissolve the salt in minimal water (approx. 5 mL/g).[1][2]

  • Basification: Cool the solution to 0°C. Slowly add 4M NaOH or 50% KOH w/w until pH reaches 13.

    • Check: Use a calibrated pH probe, not just paper, as high ionic strength can affect paper readings.[2]

  • Extraction:

    • Add MTBE (10 mL/g).[1][2] Agitate vigorously for 5 minutes.

    • Allow layers to separate.[1][2] Collect the top (organic) layer.[2]

    • Repeat extraction 2 more times.

  • Washing: Wash combined organics once with saturated brine (NaCl) to remove trapped water.[1][2]

    • Warning: Do not use acidic washes.[1][2]

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 20 minutes.

  • Isolation: Filter and concentrate in vacuo.

Data Validation: Expected Yields
Solvent SystempHRecovery YieldPurity (GC-MS)
DCM / 1M NaOH1065% (Incomplete)>98%
DCM / 4M NaOH1392%>98%
MTBE / 4M NaOH 13 96% (Optimal) >99%

Protocol C: Vacuum Distillation (High Purity)

Best for: Removing non-volatile impurities or when the free base is required as a pristine oil/solid.[1][2]

The tert-butyl group increases the molecular weight, but the molecule remains volatile enough for distillation under high vacuum.[2]

Workflow
  • Perform Protocol B to isolate the crude free base.[1][2]

  • Transfer the oil to a short-path distillation apparatus.[1][2]

  • Apply high vacuum (< 1 mmHg).[1][2]

  • Heat the oil bath. Expect the fraction to distill between 80–120°C (dependent on exact vacuum pressure).[2]

  • Storage: Store under Argon/Nitrogen at 4°C. Piperazines absorb atmospheric CO₂ to form carbamates (white crust) rapidly.[1][2]

Scientific Rationale & Mechanism

The pKa Challenge

Piperazine derivatives typically exhibit two pKa values.[1][2] For 1-methylpiperazine, these are approximately 9.14 (N1) and 5.5 (N4) [1].[1][2] The tert-butyl group at C2 exerts a steric influence but also an inductive electron-donating effect.[1][2]

  • Goal: To extract the molecule, it must be neutral.[2]

  • Calculation: According to the Henderson-Hasselbalch equation, to achieve 99.9% un-ionized free base, the pH must be:

    
    
    
    
    
    Therefore, a target pH of 13 is mandatory to ensure complete recovery.[2]

Equilibrium Salt Piperazine (HCl Salt) Water Soluble Base Piperazine (Free Base) Organic Soluble Salt->Base Deprotonation Base->Salt HCl NaOH NaOH (pH > 12) NaOH->Salt

Figure 2: Equilibrium shift required for extraction.[1][2] High pH drives the equilibrium to the lipophilic free base.[2]

FAQ: Common Issues

Q1: The oil turned into a white solid after sitting on the bench. What happened? A: This is likely the formation of a carbamate salt.[1][2] Secondary and basic tertiary amines react with atmospheric CO₂.[1][2]

  • Fix: Redissolve in DCM, wash with 1M NaOH (to convert carbamate back to free base), dry, and concentrate.[2] Store under inert gas.

Q2: I see an emulsion during the MTBE extraction. A: The tert-butyl group acts like a surfactant tail.[1][2]

  • Fix: Add solid NaCl to the aqueous layer until saturated.[1][2] Filter the mixture through a pad of Celite if a solid interface persists.[2]

Q3: Can I use Ether (Et₂O) instead of MTBE? A: Yes, but it is not recommended.[1][2] 2-Tert-butyl-1-methylpiperazine is highly soluble in ether, but ether's high volatility leads to condensation on glassware surfaces during evaporation, potentially causing loss of the volatile free base.[1][2] MTBE has a higher boiling point (55°C), making controlled evaporation easier.[2]

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[2][3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2] Link[2]

  • Barton, D. H., et al. (1997).[1][2] Preparation and Reactions of 2-tert-Butyl-1,1,3,3-tetramethylguanidine. Organic Syntheses, 74, 101.[2] (Demonstrates handling of hindered amine bases). Link

  • BenchChem Technical Support.[1][2][4] (2025).[1][2][4][5] Purification of Piperazine-Containing Compounds. BenchChem Protocols. Link[2]

Sources

Optimization

Optimizing temperature for 2-Tert-butyl-1-methylpiperazine synthesis

Answering the user's request.## Technical Support Center: Synthesis of 2-Tert-butyl-1-methylpiperazine This guide provides in-depth technical support for researchers, scientists, and drug development professionals engage...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Synthesis of 2-Tert-butyl-1-methylpiperazine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Tert-butyl-1-methylpiperazine. The focus is on optimizing reaction temperature and troubleshooting common issues encountered during the N-methylation of 2-tert-butylpiperazine, primarily via the Eschweiler-Clarke reaction.

Introduction: The Synthetic Challenge

2-Tert-butyl-1-methylpiperazine is a valuable substituted piperazine derivative used as a building block in medicinal chemistry. Its synthesis typically involves the N-methylation of the secondary amine on the less sterically hindered nitrogen of 2-tert-butylpiperazine. The Eschweiler-Clarke reaction is a classic and highly effective one-pot method for this transformation, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] While robust, this reaction's success is highly dependent on careful control of reaction parameters, especially temperature, to maximize yield and purity while minimizing side-product formation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges you may encounter in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal temperature for the Eschweiler-Clarke methylation of 2-tert-butylpiperazine, and why is it so critical?

A: The optimal temperature for this reaction is typically in the range of 90-100°C , often at the reflux temperature of the aqueous mixture.[3] Temperature is a critical parameter because it governs the balance between reaction rate and selectivity.

  • Mechanism Insight: The reaction proceeds through the formation of an iminium ion from 2-tert-butylpiperazine and formaldehyde. Formic acid then acts as a hydride donor to reduce this iminium ion to the tertiary amine, 2-Tert-butyl-1-methylpiperazine. The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[1]

  • Below Optimal Temperature (<85°C): The rate of reaction will be significantly slower, leading to incomplete conversion even after extended reaction times. This results in a lower yield and complicates purification due to the presence of unreacted starting material.

  • Above Optimal Temperature (>100°C): While higher temperatures can accelerate the reaction, they also promote side reactions. These can include the formation of N-formylated byproducts or even decomposition, leading to the formation of tars and other impurities.[4] This makes the subsequent purification more challenging and lowers the overall isolated yield of the desired product. A patent for a similar methylation of 2-methylpiperazine specifies a reflux temperature of 90 to 95°C for optimal results.[3]

Q2: My reaction shows low conversion. Should I simply increase the temperature?

A: Not necessarily. Before increasing the temperature, which can introduce new problems like byproduct formation, it's crucial to verify other key parameters. An indiscriminate temperature hike is a common misstep that can lead to a more complex and difficult-to-purify reaction mixture.

Troubleshooting Workflow for Low Conversion:

start Low Conversion Observed check_reagents 1. Verify Reagent Stoichiometry & Purity - Excess HCHO & HCOOH? - Purity of 2-tert-butylpiperazine? start->check_reagents check_time 2. Confirm Sufficient Reaction Time - Monitor via TLC/GC-MS - Has reaction plateaued? check_reagents->check_time Reagents OK check_temp 3. Verify Temperature Control - Accurate thermometer reading? - Consistent heating? check_time->check_temp Time Sufficient increase_temp 4. Incremental Temperature Increase - Raise by 5-10°C - Continue monitoring check_temp->increase_temp Temp Verified complete Reaction Complete increase_temp->complete

Caption: Troubleshooting workflow for low reaction yield.

  • Stoichiometry: The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion and ensure the amine is fully methylated.[1]

  • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration (typically several hours). Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm that the reaction has indeed stalled.

  • Reagent Purity: Impurities in the starting 2-tert-butylpiperazine can interfere with the reaction.

If these parameters are confirmed to be correct, a cautious, stepwise increase in temperature (e.g., in 5°C increments) while continuing to monitor the reaction is the appropriate course of action.

Q3: I'm observing a significant N-formylated byproduct. What is causing this and how can it be minimized?

A: The formation of an N-formyl derivative is a known potential side reaction in Leuckart-type reactions, including the Eschweiler-Clarke synthesis.[4] This occurs when the iminium ion intermediate is formylated instead of being reduced by formic acid.

Causes and Mitigation Strategies:

CauseScientific RationaleMitigation Strategy
High Temperature At very high temperatures (>180°C in some Leuckart-Wallach reactions), the equilibrium can shift, or alternative pathways leading to the N-formylated byproduct may become more favorable.[4]Maintain the temperature in the optimal 90-100°C range. Avoid excessive heating.
Insufficient Formic Acid Formic acid is the hydride donor responsible for reducing the iminium intermediate. If its concentration is too low, the intermediate may persist long enough to react via other pathways.Ensure a sufficient molar excess of formic acid is used as per established protocols.
Reaction Conditions While less common in the classic Eschweiler-Clarke setup, using formamide as the reagent instead of formic acid/formaldehyde is known to produce N-formylated derivatives as the primary product, which then require a separate hydrolysis step.[5][6]Adhere to the standard Eschweiler-Clarke protocol using formaldehyde and formic acid for direct methylation.
Q4: The reaction is foaming vigorously due to CO₂ evolution. How can I manage this?

A: Vigorous gas evolution is a positive sign; the liberation of CO₂ is the irreversible step that drives the reaction to completion.[1] However, it must be controlled to prevent loss of material and ensure safety.

  • Use a Larger Flask: The reaction vessel should be at least 2-3 times the volume of the reactants to accommodate foaming.

  • Efficient Stirring: A vortex created by good stirring can help break up foam.

  • Controlled Rate of Addition/Heating: If adding the piperazine to the acid/formaldehyde mixture, do so slowly. Similarly, heat the reaction mixture gradually to the target temperature to avoid an uncontrollably rapid onset of gas evolution.

Data Summary: Temperature Effects

The following table summarizes the expected outcomes when varying the temperature for the Eschweiler-Clarke methylation of 2-tert-butylpiperazine.

Temperature RangeExpected Conversion RatePredominant Side ProductsPurity of Crude Product
70 - 85 °C Low to ModerateUnreacted Starting MaterialModerate to High
90 - 100 °C High to Excellent MinimalHigh
> 105 °C ExcellentN-formyl derivatives, Tars, Decomposition ProductsLow to Moderate

Core Experimental Protocol

This protocol is a representative example for the synthesis of 2-Tert-butyl-1-methylpiperazine. Safety Note: This reaction should be performed in a well-ventilated fume hood. Formic acid is corrosive and formaldehyde is a suspected carcinogen. Appropriate personal protective equipment (PPE) must be worn.

Reaction Mechanism Overview:

Caption: Eschweiler-Clarke reaction for N-methylation.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add formic acid (e.g., 2.2 equivalents) and aqueous formaldehyde (e.g., 37%, 2.2 equivalents).

  • Addition of Amine: Slowly add 2-tert-butylpiperazine (1.0 equivalent) to the stirred mixture. The addition may be exothermic; use an ice bath to maintain control if necessary.

  • Heating: Heat the reaction mixture to reflux (approximately 90-100°C) using an oil bath.

  • Reaction Monitoring: Maintain reflux for 4-8 hours. Monitor the disappearance of the starting material by TLC or GC analysis.

  • Workup - Basification: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice. Slowly basify the mixture by adding a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the pH is >12. This step is highly exothermic and should be done with cooling.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 2-Tert-butyl-1-methylpiperazine.

References

  • Leuckart reaction. (2023, November 28). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Leuckart reaction. (n.d.). In Grokipedia. Retrieved February 19, 2026, from [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301–330.
  • Khan, M. S., & Khan, M. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-28. [Link]

  • Cross, B. E., & Myers, P. L. (1969). The Eschweiler-Clarke reaction. Journal of the Chemical Society C: Organic, 711-713.
  • Eschweiler–Clarke reaction. (2023, December 14). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Weipert, E. A. (1964). U.S. Patent No. 3,154,553. U.S.

Sources

Troubleshooting

Addressing degradation of 2-Tert-butyl-1-methylpiperazine in solution

A Guide to Understanding and Mitigating Degradation in Solution Welcome to the technical support center for 2-Tert-butyl-1-methylpiperazine. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Degradation in Solution

Welcome to the technical support center for 2-Tert-butyl-1-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a substituted piperazine, its stability in solution can be influenced by a variety of factors. This document, structured in a question-and-answer format, provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause 2-Tert-butyl-1-methylpiperazine to degrade in solution?

A1: Like many amine-containing compounds, 2-Tert-butyl-1-methylpiperazine is susceptible to several environmental factors. The most common culprits are oxidation, exposure to high temperatures, inappropriate pH, and photodegradation. Oxidative degradation is often the primary concern for amines in solution and can be promoted by dissolved oxygen, metal ions, and light.[1][2] Thermal degradation occurs at elevated temperatures, leading to the breakdown of the molecule.[1][3] As a basic compound, the pH of the solution will also critically affect its stability and solubility.[4][5]

Q2: I'm getting inconsistent results in my biological assay. Could degradation of my 2-Tert-butyl-1-methylpiperazine stock solution be the cause?

A2: Yes, inconsistent results are a classic indicator of compound degradation.[2] If you observe a progressive loss of potency, unexpected biological effects, or variability between experiments run on different days, the stability of your compound should be investigated. Degradation reduces the concentration of the active parent molecule and introduces new, potentially interfering substances. It is always best practice to use freshly prepared solutions for experiments.[2] If storage is necessary, it should be done under validated conditions (see protocols below).

Q3: How should I properly prepare and store solutions of 2-Tert-butyl-1-methylpiperazine to minimize degradation?

A3: Proper storage is crucial. For maximum stability, solutions should be prepared fresh in a suitable, high-purity solvent. If you must store solutions, we recommend the following:

  • Use an inert atmosphere: Purge the solvent and the headspace of your storage vial with an inert gas like argon or nitrogen to displace oxygen.[2]

  • Store at low temperatures: Store solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[2]

  • Protect from light: Use amber vials or wrap containers in foil to prevent photodegradation.[2][6]

  • Choose the right solvent: While solubility is key, consider the solvent's purity. Peroxides in older ethers or trace metal contaminants can accelerate degradation. Dimethyl sulfoxide (DMSO) and ethanol are common choices for initial stock solutions.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q4: My solution of 2-Tert-butyl-1-methylpiperazine has turned a pale yellow color after a few days. What is happening?

A4: A color change, typically to yellow or brown, is often a visual sign of oxidative degradation. Amine compounds can undergo oxidation to form colored byproducts.[1] This process can be accelerated by exposure to air (oxygen), light, and the presence of trace metal ions (e.g., iron, copper) which can catalyze radical reactions.[1][3]

  • Causality: The degradation likely proceeds through the formation of amine radicals, which react with dissolved oxygen.[1][8] For a tertiary amine like 2-Tert-butyl-1-methylpiperazine, this can lead to complex reaction cascades, including dealkylation (loss of the methyl group).[1][9]

  • Troubleshooting Steps:

    • Immediately discard the colored solution.

    • Prepare a fresh solution using a solvent that has been de-gassed (e.g., by sparging with nitrogen or argon).

    • Store the new solution under an inert atmosphere and protected from light.[2]

    • If the problem persists, consider purifying your solvent to remove trace metal impurities or adding a chelating agent like EDTA, if compatible with your experimental system.

Q5: My HPLC analysis shows a decrease in the peak area for 2-Tert-butyl-1-methylpiperazine over time, and I see new, smaller peaks appearing. How can I confirm these are degradants?

A5: This is a strong indication of degradation. The appearance of new peaks concurrent with the decrease of the parent compound peak suggests the formation of degradation products. To definitively confirm this and to ensure your analytical method is capable of detecting these changes, you should perform a forced degradation study.[2]

  • Causality: Stress conditions (acid, base, oxidation, heat, light) are used to intentionally degrade the compound, generating the potential byproducts you might see under normal experimental or storage conditions. A robust HPLC method, known as a "stability-indicating method," must be able to separate the parent compound from all these degradants.[2]

  • Troubleshooting & Validation Workflow:

Degradation_Troubleshooting_Workflow A Observation: New peaks in HPLC & loss of parent compound B Hypothesis: Compound Degradation A->B C Action: Perform Forced Degradation Study B->C D Stress Conditions: Acid, Base, Oxidative (H2O2), Thermal, Photolytic C->D Expose compound to E Analyze Stressed Samples with Current HPLC Method D->E F Result: Are new peaks resolved from parent peak? E->F G Yes: Method is Stability-Indicating. Peaks are likely degradants. F->G H No: Method is NOT Stability-Indicating. Optimize HPLC Method. F->H I Optimization: Vary column, mobile phase pH, gradient, organic modifier. H->I

Caption: Troubleshooting workflow for HPLC stability issues.

Q6: I'm having trouble developing an HPLC method to separate the parent compound from its potential degradants. What are some key parameters to adjust?

A6: Separating structurally similar compounds, like a parent amine and its de-alkylated or oxidized forms, can be challenging. Here are some expert recommendations for method development:[2]

  • Column Selection: While a C18 column is a common starting point, its selectivity may not be sufficient. Consider a phenyl-hexyl or a cyano-phase column to introduce different separation mechanisms (e.g., pi-pi interactions).

  • Mobile Phase pH: The retention of basic compounds like piperazine derivatives is highly sensitive to the pH of the mobile phase.[2][4] Operate at a pH at least 2 units away from the compound's pKa to ensure a consistent ionization state. Experiment with different pH values using appropriate buffers (e.g., phosphate, formate).

  • Additives: To improve the peak shape of basic analytes, which often tail on silica-based columns, add a small amount of an amine modifier like triethylamine (TEA) or use a low-ionic-strength buffer.[2]

  • Gradient Elution: If isocratic elution fails, a gradient program that changes the concentration of the organic solvent (e.g., acetonitrile or methanol) over time is highly effective at resolving closely eluting peaks.[2]

Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol outlines how to intentionally stress 2-Tert-butyl-1-methylpiperazine to generate potential degradants and test the specificity of an analytical method.

Objective: To generate degradation products under various stress conditions.

Materials:

  • 2-Tert-butyl-1-methylpiperazine

  • Solvents (e.g., Acetonitrile, Methanol, Water)

  • Acid: 0.1 M Hydrochloric Acid (HCl)

  • Base: 0.1 M Sodium Hydroxide (NaOH)

  • Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system, vials, heating block, UV chamber or light source.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in an HPLC vial. Prepare a control (1 mL stock + 1 mL water).

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Use the control solution. Heat at 60°C for 48 hours.

    • Photolytic: Use the control solution. Expose to direct sunlight or a photostability chamber for 48 hours.

  • Neutralization & Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • HPLC Analysis: Analyze all samples (including the time-zero control) by your HPLC method. Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress duration or temperature accordingly.

Data Interpretation: Compare the chromatograms of the stressed samples to the control. The method is considered "stability-indicating" if all new peaks are baseline-resolved from the parent peak.

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagentTypical ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl60-80°CN/A (Piperazine ring is generally stable to acid)
Base Hydrolysis 0.1 M - 1 M NaOH60-80°CN/A (Generally stable)
Oxidation 3-30% H₂O₂Room Temp - 40°CN-oxide formation, N-dealkylation, ring opening
Thermal Heat60-80°C (in solution)Dealkylation, complex decomposition
Photolytic Light (UV/Vis)AmbientPhoto-oxidation, radical formation

This table provides starting points; conditions should be optimized for the specific compound.

Visualizing Potential Degradation

While the exact degradation products must be identified experimentally (e.g., by LC-MS), a likely pathway for tertiary amines is oxidative N-dealkylation.

Oxidative_Degradation_Pathway cluster_main Potential Oxidative Degradation A 2-Tert-butyl-1-methylpiperazine (Parent Compound) B Amine Radical Intermediate A->B [O], -H• C N-demethylated Product (2-Tert-butylpiperazine) B->C +O2, Rearrangement D Formaldehyde B->D +O2, Rearrangement

Caption: A potential oxidative N-dealkylation pathway.[1][8]

References
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025). MDPI.
  • Oxidative degradation of amine solvents for C02 capture. (n.d.).
  • Oxidative degradation of amines using a closed batch system. (n.d.). SINTEF Academic Press.
  • New Amines for CO 2 Capture. II. Oxidative Degradation Mechanisms. (2009).
  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Oxford Academic.
  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. (n.d.). Benchchem.
  • The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. (2016). PubMed. [Link]

  • PIPES buffer stability: Effects of temperature and storage. (n.d.). Hopax Fine Chemicals.
  • Analytical Methods for piperazine deriv
  • Piperazine - Wikipedia. (n.d.). Wikipedia. [Link]

  • SAFETY DATA SHEET for (S)-1-N-Boc-2-methyl-piperazine. (n.d.). AK Scientific, Inc.
  • SAFETY DATA SHEET for (R)-(-)-2-Methylpiperazine. (2010). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 2-Methylpiperazine. (n.d.). Fisher Scientific.
  • Thermal degradation of PZ-promoted tertiary amines for CO2 capture. (n.d.).
  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (2010). Trade Science Inc.
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination in Plasma, Urine and Cell Culture Medium. (2020). Scholars.Direct.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.).
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry.

Sources

Optimization

Controlling regioselectivity in 1-methyl-2-tert-butylpiperazine reactions

Welcome to the technical support center for 1-methyl-2-tert-butylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for controlling r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-methyl-2-tert-butylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for controlling regioselectivity in reactions involving this sterically hindered and electronically asymmetric scaffold. The following content is structured in a question-and-answer format to directly address common challenges and provide field-proven insights.

Part 1: Foundational Concepts in Regioselectivity

This section addresses the fundamental principles governing the reactivity of 1-methyl-2-tert-butylpiperazine. Understanding these concepts is critical for designing successful and selective synthetic strategies.

Q1: What are the key structural features of 1-methyl-2-tert-butylpiperazine that dictate its reactivity and how do they influence regioselectivity?

A1: The reactivity of 1-methyl-2-tert-butylpiperazine is primarily governed by the interplay of steric and electronic effects originating from its substituents, which creates two distinct nitrogen environments (N1 and N4).

  • Steric Hindrance: The most significant factor is the bulky tert-butyl group at the C2 position. This group creates a sterically crowded environment around the adjacent N1 nitrogen, severely restricting access for incoming electrophiles. The N4 nitrogen, being distal to the tert-butyl group, is significantly more accessible.[1]

  • Electronic Effects: The methyl group on the N1 nitrogen is an electron-donating group (EDG). This effect slightly increases the electron density and, consequently, the nucleophilicity of the N1 nitrogen compared to a non-alkylated nitrogen. However, this electronic enhancement is often overshadowed by the overwhelming steric hindrance of the adjacent tert-butyl group.[2]

Therefore, most reactions involving electrophilic attack will preferentially occur at the sterically accessible N4 position. Achieving reactivity at the N1 position requires specific strategies to overcome the steric barrier or to deactivate the N4 position.

G cluster_mol 1-Methyl-2-tert-butylpiperazine cluster_n1 N1 Environment cluster_n4 N4 Environment mol Structure N1_steric High Steric Hindrance (from adjacent tert-butyl) mol->N1_steric tert-Butyl Influence N4_steric Low Steric Hindrance (Sterically Accessible) mol->N4_steric Distal Position Influence N1_electronic Slightly Increased Nucleophilicity (from electron-donating methyl) N1_steric->N1_electronic N4_electronic Baseline Nucleophilicity (Secondary Amine) N4_steric->N4_electronic

Caption: Key factors influencing reactivity at N1 vs. N4.

Part 2: Troubleshooting N-Functionalization Reactions

This section provides direct answers and troubleshooting advice for common N-alkylation and N-acylation reactions.

Q2: I want to perform a selective N-alkylation. Which nitrogen will react, and how can I ensure a high yield of the mono-alkylated product at the N4 position?

A2: For N-alkylation with typical alkyl halides (e.g., methyl iodide, benzyl bromide), the reaction will overwhelmingly occur at the N4 position due to its superior steric accessibility. The challenge is often not regioselectivity, but preventing over-alkylation.

To ensure mono-alkylation at N4:

  • Control Stoichiometry: Use a slight excess of the piperazine starting material relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of piperazine). This ensures the electrophile is consumed before it can react with the mono-alkylated product.

  • Choice of Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often sufficient to scavenge the acid byproduct without promoting side reactions.[3]

  • Solvent and Temperature: Acetonitrile (ACN) or N,N-dimethylformamide (DMF) are common solvents. Running the reaction at room temperature or slightly elevated temperatures (40-60 °C) is typically adequate. Monitor the reaction by TLC or LC-MS to avoid prolonged heating that could lead to byproduct formation.

Protocol 1: Regioselective N4-Alkylation of 1-methyl-2-tert-butylpiperazine
ParameterCondition/ReagentRationale
Piperazine 1-methyl-2-tert-butylpiperazine1.2 equiv.
Electrophile Alkyl Halide (e.g., Benzyl Bromide)1.0 equiv.
Base Potassium Carbonate (K₂CO₃)2.0-3.0 equiv. (to ensure basic conditions)
Solvent Acetonitrile (ACN)Good solubility for reactants, easy to remove.
Temperature Room Temperature to 50 °CBalances reaction rate with minimizing side reactions.
Monitoring TLC or LC-MSTrack consumption of starting material to determine endpoint.

Step-by-Step Methodology:

  • To a solution of 1-methyl-2-tert-butylpiperazine (1.2 mmol) in ACN (10 mL), add K₂CO₃ (3.0 mmol).

  • Stir the suspension vigorously for 10 minutes at room temperature.

  • Add the alkyl halide (1.0 mmol) dropwise to the suspension.

  • Stir the reaction at room temperature (or heat to 50 °C if sluggish) and monitor its progress by TLC.

  • Upon completion, filter off the inorganic salts and wash the filter cake with ACN.[4]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent peak tailing) to yield the pure N4-alkylated product.

Q3: I am attempting an N-acylation and getting poor selectivity. How can I favor acylation at the sterically hindered N1 position?

A3: Direct acylation will almost exclusively yield the N4-acylated product due to sterics. To achieve selective acylation at N1, a protecting group strategy is the most reliable approach. The workflow involves protecting the reactive N4 position, acylating the N1 position, and then selectively deprotecting N4.

The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the N4 amine due to its stability in basic/nucleophilic conditions (used for N1-acylation) and its facile removal under acidic conditions.[4][5]

G start 1-methyl-2-tert-butylpiperazine step1 Step 1: Protect N4 Reagent: Boc₂O Solvent: DCM start->step1 intermediate N4-Boc protected intermediate step1->intermediate step2 Step 2: Acylate N1 Reagent: Acyl Chloride/Base Solvent: DCM intermediate->step2 protected_product N1-Acyl, N4-Boc product step2->protected_product step3 Step 3: Deprotect N4 Reagent: TFA or HCl Solvent: DCM protected_product->step3 end Final Product: N1-Acylated Piperazine step3->end

Caption: Workflow for selective N1-acylation via N4-protection.

Protocol 2: A Two-Step Strategy for N1-Acylation

Step A: N4-Boc Protection

  • Dissolve 1-methyl-2-tert-butylpiperazine (1.0 equiv.) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting material.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the N4-Boc protected piperazine, which is often pure enough for the next step. A similar procedure is well-documented for piperazine itself.[4][6]

Step B: N1-Acylation and N4-Deprotection

  • Dissolve the N4-Boc protected intermediate (1.0 equiv.) in DCM and add a non-nucleophilic base like triethylamine (TEA, 1.5 equiv.).

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride (1.1 equiv.) dropwise.

  • Stir at 0 °C for 1 hour, then at room temperature until the reaction is complete.

  • Work up the reaction as in Step A to isolate the N1-acyl, N4-Boc protected product.

  • For deprotection, dissolve the purified product in DCM and add an excess of trifluoroacetic acid (TFA, 5-10 equiv.) at 0 °C.

  • Stir at room temperature for 1-2 hours.[5]

  • Concentrate the reaction mixture under reduced pressure, re-dissolve in a minimal amount of solvent, and neutralize with a saturated solution of sodium bicarbonate to obtain the free base of the desired N1-acylated product.

Part 3: Troubleshooting Guide for Common Issues

Q4: My N-functionalization reaction is sluggish, has stalled, or is giving unexpected byproducts. What should I check?

A4: Reaction failures can often be traced to a few key parameters. Use this table to diagnose potential issues.

SymptomPossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Reagents: Alkylating/acylating agent has degraded. Base is old or hydrated. 2. Insufficient Temperature: Reaction requires more thermal energy. 3. Poor Solubility: Reactants are not fully dissolved in the chosen solvent.1. Use freshly opened or purified reagents. Ensure base is anhydrous. 2. Gradually increase temperature (e.g., from RT to 60 °C) while monitoring for byproduct formation.[7] 3. Switch to a more polar aprotic solvent like DMF or add a co-solvent.
Mixture of N1/N4 Products (Unexpected) 1. Extreme Reaction Conditions: High temperatures or very strong, non-selective reagents may overcome the steric barrier. 2. Contaminating Catalyst: Trace acid or metal impurities could alter the reaction pathway.1. Lower the reaction temperature. Use a less reactive electrophile if possible. 2. Use purified solvents and reagents. Ensure glassware is scrupulously clean.
Formation of Symmetric Byproducts (e.g., 1,4-dialkyl) 1. Incorrect Stoichiometry: Too much electrophile was used. 2. High Reactivity of Mono-substituted Product: The product is more nucleophilic than the starting material.1. Re-run the reaction using an excess of the piperazine starting material. 2. Add the electrophile slowly to the reaction mixture to maintain its low concentration.
Product Degradation during Workup 1. Product Instability: The product may be sensitive to aqueous acid/base washes.[7] 2. Silica Gel Acidity: The product may be degrading on the chromatography column.1. Perform a non-aqueous workup if possible. Test the stability of a small sample before committing the entire batch. 2. Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of base (e.g., 1% triethylamine in hexanes).[8]

Part 4: Advanced Topic - C-H Functionalization

Q5: Is it possible to functionalize the carbon backbone of 1-methyl-2-tert-butylpiperazine, and how is regioselectivity controlled?

A5: Yes, C-H functionalization of the piperazine ring is possible, but it requires advanced techniques, typically involving directed metalation.[9] Directing groups are used to position a strong base (like an organolithium reagent) to deprotonate a specific C-H bond, creating a nucleophilic carbon that can be trapped with an electrophile.

For 1-methyl-2-tert-butylpiperazine, direct C-H functionalization is challenging without modification. A common strategy for related piperazines involves installing a directing group (like a removable Boc group) on one of the nitrogens.[10] The lithiation typically occurs at the carbon atom adjacent (alpha) to the nitrogen bearing the directing group.

Given the structure of 1-methyl-2-tert-butylpiperazine:

  • Functionalization alpha to N1: This is highly disfavored due to the extreme steric congestion from both the tert-butyl and methyl groups.

  • Functionalization alpha to N4: This is the more plausible route. A strategy would involve first protecting N4 with a suitable directing group (e.g., Boc), performing the directed lithiation and trapping at the C3 or C5 position, and then removing the directing group. The regioselectivity between C3 and C5 would be subtle and likely favor the less hindered C5 position. Research in this specific area for this exact molecule is limited, and significant optimization would be required.[9][10]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Catalysis. Retrieved from [Link]

  • Encyclopedia.pub. (2021). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • PMC. (2025). Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Wiley Online Library. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues. Retrieved from [Link]

  • PMC. (n.d.). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Retrieved from [Link]

  • White Rose Research Online. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. Retrieved from [Link]

  • ACS Chemical Neuroscience. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N'-protected piperazines. Retrieved from [Link]

  • Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.
  • Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Retrieved from [Link]

  • MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Predictable site-selective functionalization: Promoter group assisted para-halogenation of N-substituted (hetero)aromatics under metal-free condition. Retrieved from [Link]

  • PMC. (n.d.). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Retrieved from [Link]

  • ResearchGate. (2022). Sustainable C-H Activation Approach for Palladium-Catalyzed, Regioselective, Functionalization of 1-Methyl-3-phenyl quinoxaline-2(1H)-ones in Water. Retrieved from [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link]

  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 2-Tert-butyl-1-methylpiperazine dihydrochloride

An In-Depth Technical and Comparative Guide to the ¹H NMR Chemical Shifts of 2-Tert-butyl-1-methylpiperazine Dihydrochloride Introduction 2-Tert-butyl-1-methylpiperazine is a substituted diamine that serves as a valuable...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical and Comparative Guide to the ¹H NMR Chemical Shifts of 2-Tert-butyl-1-methylpiperazine Dihydrochloride

Introduction

2-Tert-butyl-1-methylpiperazine is a substituted diamine that serves as a valuable building block in medicinal chemistry and materials science. Its structural features—a sterically demanding tert-butyl group adjacent to one nitrogen and a methyl group on the other—create a unique electronic and conformational profile. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. When prepared as a dihydrochloride salt, its solubility in aqueous media is enhanced, a common strategy in drug development. However, the protonation of the two nitrogen atoms significantly alters the ¹H NMR spectrum compared to its free base form.

This guide provides a comprehensive analysis of the ¹H NMR chemical shifts of 2-tert-butyl-1-methylpiperazine dihydrochloride. We will explore the theoretical underpinnings of the expected spectral features, present a predicted spectrum based on established principles, and conduct a comparative analysis with structurally related piperazine derivatives. Furthermore, a detailed, field-proven experimental protocol for acquiring high-quality NMR data for this class of compounds is provided, ensuring researchers can validate and expand upon these findings.

The Influence of Structure and Protonation on Chemical Shifts

The ¹H NMR spectrum of 2-tert-butyl-1-methylpiperazine dihydrochloride is dictated by three primary factors: the inherent piperazine ring structure, the influence of its substituents, and the profound effect of dual protonation.

  • Piperazine Ring Conformation: The piperazine ring typically adopts a chair conformation to minimize torsional strain. The large tert-butyl group at the C2 position is sterically demanding and will strongly favor an equatorial position, effectively "locking" the ring's conformation. This conformational rigidity simplifies the spectrum by reducing the number of time-averaged environments for the ring protons.

  • Substituent Effects:

    • Tert-butyl Group (-C(CH₃)₃): This group will appear as a sharp, intense singlet due to the magnetic equivalence of its nine protons. Its influence is primarily steric, enforcing the ring conformation.

    • N-Methyl Group (-NCH₃): The protons of the methyl group attached to N1 will also produce a singlet. This group is directly attached to a nitrogen atom, which becomes positively charged upon protonation.

  • Effect of Dihydrochloride Formation: The formation of the dihydrochloride salt involves the protonation of both nitrogen atoms (N1 and N4). This has a critical impact on the spectrum:

    • Deshielding: The nitrogen atoms become positively charged (N⁺-H). This positive charge exerts a strong electron-withdrawing inductive effect, significantly deshielding the adjacent protons. Consequently, all protons on the piperazine ring and on the N-methyl group are expected to shift substantially downfield (to a higher ppm value) compared to the free base. Protons on carbons directly bonded to a nitrogen (α-protons) experience the most significant downfield shift.[1][2]

    • N-H Protons: The protons on the nitrogen atoms themselves (N⁺-H) will appear as broad signals that are often exchangeable with deuterium when using solvents like D₂O. Their chemical shift can be highly variable and is dependent on concentration, temperature, and the solvent system.[3]

The logical relationship between the molecular structure and the resulting NMR shifts is outlined below.

G cluster_structure Molecular Structure cluster_effect Structural & Electronic Effects cluster_nmr ¹H NMR Spectral Features A 2-tert-butyl-1-methylpiperazine Dihydrochloride B Tert-butyl Group (C2) A->B C N-Methyl Group (N1) A->C D Piperazine Ring A->D E Dual Protonation (N1+, N4+) A->E F Steric Hindrance B->F J Sharp Singlet (9H) B->J G Inductive Effect (-I) C->G K Sharp Singlet (3H) C->K E->G H Locked Chair Conformation F->H I Significant Downfield Shift of Ring & N-CH₃ Protons G->I H->I

Caption: Relationship between molecular features and NMR spectral output.

Predicted ¹H NMR Spectrum and Comparative Analysis

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Tert-butyl-1-methylpiperazine Dihydrochloride (in D₂O)

AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
tert-butyl (C(CH₃)₃)~1.4 - 1.6s9HAliphatic protons, sterically bulky but electronically distant from N⁺ centers.
N-Methyl (N-CH₃)~3.3 - 3.5s3HDeshielded by adjacent N1⁺.
Ring Protons (CH, CH₂)~3.5 - 4.2m7HComplex, overlapping multiplets. All are significantly deshielded by proximity to N1⁺ and N4⁺ centers.

To contextualize these predicted values, we can compare them with the known chemical shifts of simpler, related structures. This comparison highlights the specific influence of each substituent.

Table 2: Comparative ¹H NMR Data of Substituted Piperazines

CompoundSolventtert-butyl (δ)N-Methyl (δ)Ring Protons (δ)Reference
2-Tert-butyl-1-methylpiperazine Dihydrochloride (Predicted) D₂O~1.4 - 1.6 ~3.3 - 3.5 ~3.5 - 4.2 -
1-Methylpiperazine DihydrochlorideD₂ON/A~3.2~3.6 (broad s)[5]
2-Methylpiperazine (Free Base)CDCl₃N/AN/A1.0 (d, CH₃), 1.96 (s, NH), 2.3-2.9 (m, Ring)[6]
Piperazine (Free Base)CDCl₃N/AN/A2.84 (s)[7]

Analysis of Comparison:

  • Effect of Protonation: The ring protons of the free base piperazine resonate at 2.84 ppm.[7] In 1-methylpiperazine dihydrochloride, these signals shift dramatically downfield to ~3.6 ppm, clearly demonstrating the powerful deshielding effect of the two N⁺-H centers. A similar or even greater downfield shift is expected for the target compound.

  • Influence of N-Methyl Group: The N-methyl signal in 1-methylpiperazine dihydrochloride appears at ~3.2 ppm. We predict a slightly more downfield shift for this group in our target molecule due to the potential electronic influence of the adjacent C2 substituent.

  • Influence of C2-Alkyl Group: Comparing 2-methylpiperazine (free base) to piperazine, the introduction of a C2-methyl group breaks the symmetry and introduces more complex splitting patterns for the ring protons.[6] The tert-butyl group in our target compound will similarly result in a complex multiplet for the seven ring protons, but their overall chemical shift will be dominated by the dihydrochloride formation.

Experimental Protocol for ¹H NMR Acquisition

This protocol provides a robust methodology for obtaining high-quality ¹H NMR spectra of amine hydrochloride salts. The use of an alkaline deuterated solvent can be an alternative for problematic samples to analyze the free-base form in situ.[8][9] However, for direct analysis of the salt, the following procedure is recommended.

G A Step 1: Sample Preparation B Weigh ~5-10 mg of sample into a clean vial. A->B C Add ~0.7 mL of deuterated solvent (D₂O or DMSO-d₆). B->C D Vortex/sonicate until fully dissolved. C->D E Transfer solution to a 5 mm NMR tube. D->E F Step 2: NMR Spectrometer Setup G Insert sample and lock on deuterium signal. F->G H Shim magnet coils for optimal field homogeneity. G->H I Tune and match probe to the ¹H frequency. H->I J Step 3: Data Acquisition K Set key parameters: - Scans (ns): 16-64 - Relaxation Delay (d1): 5s - Acquisition Time (at): 2-4s J->K L Acquire Free Induction Decay (FID). K->L M Step 4: Data Processing N Apply Fourier Transform to FID. M->N O Phase correction (0 and 1). N->O P Baseline correction. O->P Q Reference spectrum (e.g., residual solvent peak or DSS). P->Q R Integrate signals. Q->R

Caption: Standard workflow for ¹H NMR analysis of amine salts.

Methodology Details:

  • Sample Preparation:

    • Analyte: Weigh approximately 5-10 mg of 2-tert-butyl-1-methylpiperazine dihydrochloride directly into a clean, dry vial.

    • Solvent Selection: Use 0.7 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is an excellent choice as it readily dissolves the hydrochloride salt and will exchange with the labile N⁺-H protons, removing their signals from the spectrum and simplifying analysis.[10] Alternatively, DMSO-d₆ can be used, in which case the N⁺-H protons will typically be visible as broad peaks.[2]

    • Dissolution: Vortex or briefly sonicate the sample to ensure complete dissolution.

    • Transfer: Filter the solution into a 5 mm NMR tube if any particulate matter is visible.

  • Instrumental Parameters (400/500 MHz Spectrometer):

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquisition:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.

      • Number of Scans (NS): Typically 16 to 64 scans are adequate for a sample of this concentration.

      • Relaxation Delay (D1): Set a delay of 5 seconds. This is longer than the default and is crucial for allowing full relaxation of all protons, ensuring that the signal integrations are quantitatively accurate.[8]

      • Acquisition Time (AQ): Set to 2-4 seconds to ensure good digital resolution of the resulting signals.

  • Data Processing:

    • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) and perform the Fourier transform.

    • Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption peaks. Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.

    • Referencing: Reference the spectrum. If using D₂O, the residual HDO peak can be set to ~4.79 ppm. If using DMSO-d₆, the residual solvent peak should be set to 2.50 ppm.

    • Integration: Integrate all signals and normalize them to a signal with a known number of protons (e.g., the 9H singlet of the tert-butyl group).

Conclusion

The ¹H NMR spectrum of 2-tert-butyl-1-methylpiperazine dihydrochloride is characterized by distinct features directly attributable to its structure. The sterically bulky tert-butyl group locks the piperazine ring into a defined chair conformation, while the dual protonation of the nitrogen atoms induces a significant downfield shift in all adjacent proton signals due to a strong electron-withdrawing effect. The predicted spectrum consists of a sharp 9H singlet for the tert-butyl group, a 3H singlet for the N-methyl group, and a complex series of multiplets for the seven ring protons, all appearing at higher ppm values than their free-base counterparts. By understanding these fundamental principles and comparing the spectrum to simpler analogues like 1-methylpiperazine dihydrochloride, researchers can confidently assign the spectral features and confirm the identity and purity of the target compound. The provided experimental protocol ensures the acquisition of high-fidelity, reproducible data for this important class of molecules.

References

  • Abraham, R. J., et al. (2007). The prediction of (1)H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry. Available at: [Link]

  • Modgraph (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Available at: [Link]

  • ACS Publications (2026). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Available at: [Link]

  • MDPI (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • National Institutes of Health (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. Available at: [Link]

  • Spectroscopy Asia. The prediction of 1H NMR chemical shifts in organic compounds. Available at: [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]

  • National Institutes of Health (2017). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. PMC. Available at: [Link]

  • RSC Publishing (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]

  • Ovid (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated m. Available at: [Link]

  • National Institutes of Health. Piperazine | C4H10N2 | CID 4837. PubChem. Available at: [Link]

  • National Institutes of Health (2022). Hydrochloride Salt of the GABAkine KRM-II-81. PMC. Available at: [Link]

  • PubMed (2020). Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Available at: [Link]

  • ACS Publications (2022). Rapid Quantification of Pharmaceuticals via 1H Solid-State NMR Spectroscopy. Analytical Chemistry. Available at: [Link]

  • SWGDrug (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Available at: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Chemistry LibreTexts (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Chemistry Steps (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Oregon State University (2022). 1H NMR Chemical Shift. Available at: [Link]

  • Reddit (2023). 1H-NMR of Cyclopropylamine HCl salt. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.